Synthesis Pathway of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic Acid: A Comprehensive Technical Guide
Strategic Rationale & Retrosynthetic Analysis The synthesis of highly functionalized nitrogen-containing heterocycles, such as 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid , requires rigorous control over regiose...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Retrosynthetic Analysis
The synthesis of highly functionalized nitrogen-containing heterocycles, such as 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid , requires rigorous control over regioselectivity and cyclization thermodynamics. This molecule is a highly valued scaffold in drug discovery—particularly in the development of dihydroorotate dehydrogenase (DHODH) inhibitors[1]—and serves as a robust multidentate ligand in coordination chemistry.
Historically, attempts to synthesize 1,8-naphthyridine-4-carboxylic acids relied on the Doebner reaction, utilizing 2-aminopyridine, pyruvic acid, and an appropriate aldehyde. However, this pathway is fundamentally flawed for 1,8-naphthyridines. The C3 position of the 2-aminopyridine ring lacks sufficient electron density (weak nucleophilicity) to execute the final nucleophilic attack on the carbonyl carbon. Consequently, the reaction frequently stalls, yielding open-chain benzalpyruvic acid adducts rather than the desired cyclized core[2].
To bypass this thermodynamic bottleneck, the Pfitzinger condensation is the most authoritative and reliable pathway[1]. By utilizing 7-azaisatin (1H-pyrrolo[2,3-b]pyridine-2,3-dione) as the starting material, the critical C–C bond at the pyridine C3 position is already pre-established. Base-mediated ring opening of the aza-isatin exposes a highly reactive
α
-keto acid intermediate, which readily undergoes an aldol-type condensation with 2-acetylpyridine , driving the system into an irreversible thermodynamic sink to form the fully aromatized 1,8-naphthyridine core.
Mechanistic Pathway (The Pfitzinger Condensation)
The synthesis operates through a cascade of base-catalyzed transformations:
Lactam Cleavage: Strong base (KOH) attacks the C2 carbonyl of 7-azaisatin, cleaving the pyrrole ring to generate the reactive intermediate, potassium 2-amino-3-oxalylpyridine.
Enolate Generation & Addition: The base simultaneously deprotonates the
α
-methyl group of 2-acetylpyridine. The resulting enolate attacks the
α
-keto group of the oxalylpyridine intermediate.
Cyclodehydration: The aldol adduct undergoes rapid dehydration, followed by intramolecular imine formation between the primary amine and the remaining ketone, yielding the 1,8-naphthyridine-4-carboxylic acid framework.
Mechanistic sequence of the Pfitzinger condensation yielding the 1,8-naphthyridine core.
Quantitative Reaction Parameters
To ensure maximum yield and prevent unwanted side reactions (such as the Cannizzaro-type degradation of the intermediate), the stoichiometric ratios and physical parameters must be strictly controlled.
Parameter
Reagent / Condition
Value / Amount
Causality & Rationale
Substrate
7-Azaisatin
1.0 equiv
Limiting reagent; provides the pre-formed C3-C bond[3].
Ketone
2-Acetylpyridine
1.1 - 1.2 equiv
Slight excess ensures complete consumption of the oxalyl intermediate.
Base
KOH (aq)
4.0 equiv
Required for both lactam hydrolysis and continuous enolate generation[1].
Solvent
EtOH / H₂O (1:1)
0.2 M (Substrate)
Biphasic solvation: dissolves both the organic ketone and the ionic intermediate.
Temperature
Reflux (~80 °C)
24 - 48 hours
Overcomes the activation energy barrier for the final cyclodehydration step.
Isolation pH
Glacial AcOH / HCl
pH 4.0 - 4.5
Targets the isoelectric point to force precipitation of the zwitterionic product.
Experimental Protocol & Self-Validating Systems
The following protocol is designed as a self-validating system . At each critical juncture, the reaction provides physical or visual feedback, allowing the scientist to confirm the success of the step before proceeding.
Stage 1: Pre-Reaction (Optional)
Note: If 7-azaisatin is not commercially available, it can be synthesized via the oxidation of 7-azaindole using chromic anhydride (CrO₃) in acetic acid[3].
Stage 2: The Pfitzinger Condensation
Step 1: Isatin Ring Opening
Suspend 7-azaisatin (1.0 equiv) in a 1:1 mixture of Ethanol and Water. Add Potassium Hydroxide (KOH, 4.0 equiv) in a single portion. Stir at room temperature for 30 minutes.
Self-Validation (Dissolution): 7-Azaisatin is a poorly soluble solid. Upon the addition of KOH, the suspension will rapidly transition into a clear, deep-colored solution. This visual shift confirms the successful cleavage of the lactam bond and the formation of the soluble potassium 2-amino-3-oxalylpyridine salt.
Step 2: Cyclocondensation
Add 2-acetylpyridine (1.1 equiv) dropwise to the basic solution. Equip the flask with a reflux condenser and heat the mixture to 80 °C for 24 to 48 hours.
Self-Validation (Colorimetric Shift): The reaction mixture will progressively darken to a deep brown/red as the highly conjugated 1,8-naphthyridine system forms.
Step 3: Organic Wash & Impurity Clearance
Cool the reaction to room temperature and concentrate in vacuo to remove the ethanol. Dilute the remaining aqueous layer with distilled water and wash three times with Ethyl Acetate (EtOAc). Discard the organic layers.
Self-Validation (Phase Separation): The target molecule is currently a potassium carboxylate salt (pH > 12) and remains entirely in the aqueous phase. The EtOAc wash successfully strips away unreacted 2-acetylpyridine and non-acidic organic byproducts without product loss.
Step 4: Isoelectric Precipitation
Transfer the aqueous layer to an ice bath. While stirring vigorously, add Glacial Acetic Acid (or 1M HCl) dropwise until the pH reaches exactly 4.0 to 4.5.
Self-Validation (Amphoteric Confirmation): The target molecule is zwitterionic. At high pH, it is a soluble carboxylate; at low pH (< 2), it becomes a soluble naphthyridinium salt. The sudden formation of a dense precipitate at exactly pH 4 confirms the successful synthesis of the amphoteric 1,8-naphthyridine-4-carboxylic acid. If the precipitate redissolves upon further acid addition, the zwitterionic nature is definitively validated.
Step 5: Isolation
Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water to remove residual inorganic salts, and dry overnight under high vacuum.
Step-by-step experimental workflow for the synthesis and isolation of the target molecule.
References
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society (SciELO). URL: [Link]
The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. URL: [Link]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic Acid
This guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural elucidation of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid. Designed for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural elucidation of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering insights grounded in established crystallographic principles and the unique chemical nature of the 1,8-naphthyridine scaffold. Our objective is to present a self-validating system of protocols that ensures reproducibility and a deep understanding of the molecule's three-dimensional architecture.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its journey from a synthetic curiosity to a cornerstone of drug discovery was ignited by the discovery of nalidixic acid in 1962, which established this heterocyclic system as a potent antibacterial pharmacophore.[1] Since then, derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and analgesic properties.[2][3]
The title compound, 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid, is of particular interest. It combines three key functionalities that dictate its potential for complex intermolecular interactions:
The 1,8-naphthyridine ring system , a planar, electron-deficient core capable of participating in π–π stacking interactions.
The pyridin-2-yl substituent , which introduces an additional nitrogen atom, a potential hydrogen bond acceptor.
The carboxylic acid group , a powerful functional group known to form strong, directional hydrogen bonds, often leading to predictable supramolecular synthons.[4]
Understanding the precise three-dimensional arrangement of these features through single-crystal X-ray diffraction is paramount. This knowledge provides invaluable insights into the molecule's physicochemical properties, such as solubility and stability, and informs the rational design of new derivatives with enhanced biological activity.[5]
Synthesis and Crystallization: From Molecule to Single Crystal
The successful outcome of a single-crystal X-ray analysis is critically dependent on the quality of the crystal. This section outlines a robust methodology for the synthesis of the title compound and the subsequent generation of diffraction-quality single crystals.
Proposed Synthetic Pathway
The synthesis can be approached via a modified Friedländer annulation, a reliable method for constructing naphthyridine rings. This involves the condensation of an aminopyridine derivative with a β-ketoester equivalent. A plausible route is outlined below.
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Crystallization
The goal of crystallization is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.[6] Impurities can significantly inhibit this process by disrupting the lattice formation.[7] Therefore, purification of the crude product (e.g., by recrystallization or column chromatography) is a mandatory prerequisite.
Causality in Solvent Selection: The choice of solvent is the most critical parameter. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[8] For a polar, aromatic carboxylic acid like the title compound, polar protic solvents (e.g., ethanol, methanol) or polar aprotic solvents (e.g., DMF, DMSO, acetone) are logical starting points. A mixed-solvent system, often comprising a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not, provides fine control over solubility and is highly effective.[7]
Dissolution: In a small, clean vial, dissolve the purified compound (~5-10 mg) in a minimal amount of a "good" solvent (e.g., N,N-Dimethylformamide, DMF). Add the solvent dropwise at room temperature until the solid just dissolves.
Induce Supersaturation: To this solution, add a "poor" anti-solvent (e.g., diethyl ether) dropwise until the solution becomes faintly turbid. The turbidity indicates the point of incipient precipitation.
Clarification: Add one or two drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent mixture.
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Slow solvent evaporation will gradually increase the concentration, promoting the growth of large, well-ordered crystals.
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals gently with a small amount of the anti-solvent and allow them to air dry.
SC-XRD is a non-destructive analytical technique that provides definitive information about the three-dimensional structure of a crystalline solid, including unit cell dimensions, bond lengths, bond angles, and the arrangement of molecules in the lattice.[9][10]
Caption: Standard workflow for SC-XRD analysis.
Data Collection and Structure Solution Protocol
Crystal Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9]
Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This yields a list of reflections with their corresponding intensities.
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map reveals the positions of the heavier atoms.
Structure Refinement: The initial atomic model is refined using a full-matrix least-squares algorithm.[11] In this iterative process, the atomic coordinates and displacement parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Analysis of the Crystal Structure
The refined crystallographic model provides a wealth of information. The analysis focuses on both the geometry of the individual molecule (intramolecular features) and the manner in which molecules pack together in the crystal (intermolecular interactions).
Molecular Geometry
The analysis begins with the individual molecule. The 1,8-naphthyridine and pyridine ring systems are expected to be largely planar. A key parameter is the dihedral angle between these two rings, which indicates the degree of twisting of the pyridyl substituent relative to the naphthyridine core. In the related structure of 2-(Pyridin-2-yl)-1,8-naphthyridine, this angle is small (3.9–7.4°), suggesting a nearly co-planar arrangement.[11] The carboxylic acid group may be slightly twisted out of the plane of the naphthyridine ring to minimize steric hindrance.
Parameter
Expected Value
Significance
C=O Bond Length
~1.20 - 1.25 Å
Shorter than C-O; indicates double bond character.
C-O Bond Length
~1.30 - 1.36 Å
Longer than C=O; indicates single bond character.
Naphthyridine-Pyridine Dihedral Angle
< 10°
Indicates the degree of planarity of the molecule.
Carboxylic Acid Torsion Angle
Variable
Reveals steric effects and potential for intramolecular H-bonding.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is governed by a network of non-covalent interactions. For the title compound, hydrogen bonding involving the carboxylic acid group is expected to be the dominant structure-directing interaction.
The Carboxylic Acid Synthon: Carboxylic acids frequently form a robust, centrosymmetric dimer synthon via a pair of O-H···O hydrogen bonds.[4] However, the presence of the basic nitrogen atoms of the pyridine and naphthyridine rings introduces competitive hydrogen bond acceptors. This can lead to the formation of an O-H···N (acid-pyridine) hydrogen bond, which is often observed in the crystal structures of pyridine carboxylic acids.[4][12] The specific synthon formed is a subtle balance between the acidity of the donor (O-H) and the basicity of the competing acceptors (carbonyl oxygen vs. ring nitrogen).
Beyond the primary hydrogen bonds, weaker interactions play a crucial role in consolidating the three-dimensional architecture:
π–π Stacking: The planar aromatic rings can stack on top of each other, typically with centroid-to-centroid distances of 3.5–3.8 Å.[11]
C-H···O and C-H···N Interactions: These weaker hydrogen bonds provide additional stability to the crystal lattice.[13]
Caption: Classic carboxylic acid dimer synthon.
Interaction Type
Donor
Acceptor
Predicted Distance (Å)
Significance
Strong H-Bond
O-H (Carboxyl)
O=C (Carboxyl)
D···A ≈ 2.6-2.8
Forms robust dimers, primary packing motif.
Strong H-Bond
O-H (Carboxyl)
N (Pyridine)
D···A ≈ 2.7-2.9
Alternative motif, forms chains or discrete units.
π–π Stacking
Naphthyridine Ring
Naphthyridine Ring
Centroid-Centroid ≈ 3.5-3.8
Stabilizes packing of aromatic systems.
Weak H-Bond
C-H (Aromatic)
O=C / N (Ring)
D···A ≈ 3.2-3.6
Provides secondary stabilization of the lattice.
Table 2: Predicted intermolecular interactions and their geometric parameters.
Hirshfeld Surface Analysis
To visualize and quantify these diverse intermolecular contacts, Hirshfeld surface analysis is an invaluable computational tool.[14] This method maps the electron distribution of a molecule within the crystal to generate a unique surface. The surface is colored according to the nature and proximity of intermolecular contacts, providing a detailed picture of the crystal's packing environment.[15]
d_norm mapping: Red spots on the surface highlight contacts shorter than the van der Waals radii, indicating the locations of strong interactions like hydrogen bonds.
2D Fingerprint Plots: These plots deconstruct the Hirshfeld surface to provide a quantitative summary of the percentage contribution of each type of intermolecular contact (e.g., H···H, C···H, O···H) to the overall crystal packing.[14][16]
Implications for Drug Development
The detailed structural information obtained from this analysis has direct and actionable implications for drug development:
Polymorphism: The ability of a compound to crystallize in multiple forms (polymorphs) with different properties is a major concern in the pharmaceutical industry.[5] Understanding the dominant supramolecular synthons allows researchers to predict and potentially control polymorphism.
Solubility and Dissolution: The strength of the intermolecular interactions in the crystal lattice directly impacts the energy required to dissolve the crystal. A structure dominated by very strong hydrogen bonds may exhibit lower aqueous solubility.
Structure-Activity Relationship (SAR): The crystal structure provides the exact conformation of the molecule. This "bioactive conformation" can be used for computational studies, such as molecular docking, to understand how the molecule might bind to a biological target (e.g., an enzyme or receptor).[17] The identified hydrogen bond donors and acceptors are critical for designing analogues with improved binding affinity.
Conclusion
The crystal structure analysis of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid offers a foundational understanding of its solid-state properties. By employing a systematic approach encompassing rational synthesis, meticulous crystallization, and advanced crystallographic analysis, we can elucidate the intricate network of intermolecular forces that govern its structure. This detailed three-dimensional knowledge is not merely an academic exercise; it is a critical component in the rational design and development of novel 1,8-naphthyridine-based therapeutic agents, enabling scientists to correlate structure with function and accelerate the journey from molecule to medicine.
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Pal, A., et al. (2020). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. Retrieved from [Link]
Universität Ulm. (n.d.). Single-Crystal X-ray Diffraction (SC-XRD). Retrieved from [Link]
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Al-Majid, A. M., et al. (2023). A New 1,8-Naphthyridine-Pivalamide Hybrid: Synthesis, Structural Elucidation, Hirshfeld Surface Analysis, DFT study, ADME Analysis and Molecular Docking Studies against EGFR and CDK6. World Scientific. Retrieved from [Link]
Fun, H.-K., et al. (2010). 2-(Pyridin-2-yl)-1,8-naphthyridine. Acta Crystallographica Section E, 66(Pt 2), o349. Retrieved from [Link]
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Fun, H.-K., et al. (2010). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E, 66(Pt 1), o147. Retrieved from [Link]
Al-Zaydi, K. M. (2003). Synthesis of some novel pyridine and naphthyridine derivatives. SciSpace. Retrieved from [Link]
Scilit. (2023). A New 1,8-Naphthyridine-Pivalamide Hybrid: Synthesis, Structural Elucidation, Hirshfeld Surface Analysis, DFT study, ADME Analysis and Molecular Docking Studies against EGFR and CDK6. Retrieved from [Link]
ResearchGate. (2023). A New 1,8-Naphthyridine-Pivalamide Hybrid: Synthesis, Structural Elucidation, Hirshfeld Surface Analysis, DFT study, ADME Analysis and Molecular Docking Studies against EGFR and CDK6. Request PDF. Retrieved from [Link]
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Sawyer, J. S., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(24), 5900-5911. Retrieved from [Link]
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Al-Joboury, R. K. (2013). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Iraqi Journal of Science, 54(4), 751-758. Retrieved from [Link]
Wang, L., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3296. Retrieved from [Link]
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A Technical Guide to the Electronic Properties of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic Acid Ligands
Abstract This technical guide provides an in-depth analysis of the electronic properties of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid and its derivatives. These nitrogen-rich heterocyclic compounds are of sign...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the electronic properties of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid and its derivatives. These nitrogen-rich heterocyclic compounds are of significant interest in coordination chemistry, materials science, and drug development due to their versatile coordination capabilities and rich photophysical and electrochemical characteristics.[1][2] This document will explore the fundamental electronic structure, photophysical phenomena, electrochemical behavior, and the methodologies employed for their characterization. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important class of ligands.
Introduction: The 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine framework, an isomer of diazanaphthalene, consists of two fused pyridine rings.[3][4] This structure provides a rigid, planar backbone with two nitrogen atoms whose lone pairs are oriented in a parallel fashion, making it an excellent bridging ligand for constructing bi- and polymetallic complexes.[5] The introduction of a pyridyl substituent at the 2-position and a carboxylic acid group at the 4-position, creating 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid (herein abbreviated as pynap-COOH), further enhances its functionality.
The pynap-COOH ligand possesses multiple coordination sites:
A bipyridine-like N,N'-chelating pocket: Formed by one nitrogen of the naphthyridine ring and the nitrogen of the pyridyl group.[3]
A secondary naphthyridine nitrogen: Available for binding to a second metal center.[3]
A carboxylate group: Which can act as an anchoring group to surfaces or as an additional coordination site.[6]
This unique combination of features makes pynap-COOH and its analogs highly tunable platforms for developing materials with specific electronic and optical properties, such as fluorescent sensors, components for organic light-emitting diodes (OLEDs), and catalysts.[2][7]
Synthesis and Structural Characterization
The synthesis of 1,8-naphthyridine derivatives is most commonly achieved through the Friedlander annulation.[2][8] This reaction involves the condensation of a 2-amino-pyridine derivative with a compound containing an active methylene group and a carbonyl group.[2][7][8]
Caption: General workflow for the synthesis of pynap-COOH ligands.
Structural confirmation is typically achieved through standard analytical techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. X-ray crystallography is particularly crucial for understanding the planarity of the molecule and the spatial arrangement of its coordination sites.
The electronic properties of pynap-COOH are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the energy level of the outermost electrons and is associated with the molecule's ability to donate electrons (oxidation potential).
LUMO: Represents the energy level of the lowest energy state for an accepted electron and is related to the molecule's ability to accept electrons (reduction potential).
HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical parameter that dictates the molecule's photophysical properties, including its absorption and emission wavelengths. A smaller gap generally corresponds to absorption at longer wavelengths.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to model the electronic structure of these ligands.[1][9] These calculations provide valuable insights into:
HOMO and LUMO energy levels and their spatial distribution.
Predicted UV-Vis absorption spectra.
The nature of electronic transitions (e.g., π-π, n-π, intramolecular charge transfer).[9]
These theoretical predictions are essential for rationally designing new ligands with tailored electronic properties and for interpreting experimental results.[10][11]
Experimental Characterization of Electronic Properties
A combination of spectroscopic and electrochemical techniques is used to experimentally probe the electronic properties of pynap-COOH ligands and their metal complexes.
Coordination Chemistry of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid: A Comprehensive Technical Guide
Executive Summary The rational design of transition metal complexes relies heavily on the geometric and electronic properties of the coordinating ligands. 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid (pynp-COOH)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of transition metal complexes relies heavily on the geometric and electronic properties of the coordinating ligands. 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid (pynp-COOH) represents a highly sophisticated, multi-modal ligand framework. It integrates the robust bridging capabilities of a 1,8-naphthyridine core, the strong chelating affinity of a 2-pyridyl substituent, and the versatile anchoring/functionalization potential of a 4-carboxylic acid moiety.
This whitepaper provides an in-depth technical analysis of the coordination chemistry of pynp-COOH. Designed for researchers and drug development professionals, this guide explores the structural profiling, mechanistic coordination pathways, and field-proven experimental protocols required to leverage this ligand in advanced applications such as electrocatalysis, dye-sensitized solar cells (DSSCs), and metallopharmaceutical design.
Structural and Electronic Profiling
The architectural brilliance of pynp-COOH lies in its distinct, spatially separated functional zones, each contributing to its "redox non-innocent" behavior and coordination versatility:
The 1,8-Naphthyridine Core (Bridging Zone): The adjacent nitrogen atoms (N1 and N8) are sterically constrained to a bite distance that perfectly accommodates dinuclear metal cores (e.g.,
Mo2
,
Ru2
,
Rh2
). This proximity (typically 2.4–2.5 Å) forces the metal centers into orbital overlap, stabilizing metal-metal multiple bonds[1].
The 2-Pyridyl Substituent (Chelation Zone): Positioned at the C2 carbon, the pyridine nitrogen and the N1 of the naphthyridine create a classic
α,α′
-diimine bidentate binding pocket. This pocket is electronically similar to 2,2'-bipyridine but possesses a lower-lying
π∗
orbital[2].
The 4-Carboxylic Acid (Anchoring/Tuning Zone): The
−COOH
group serves a dual purpose. Electronically, its electron-withdrawing nature (para to N1) pulls electron density away from the binding pocket, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. Physically, it acts as a hard-oxygen donor for secondary coordination (e.g., forming Metal-Organic Frameworks) or as a robust anchor for metal oxide surfaces like
TiO2
[3].
Coordination Modes and Mechanistic Pathways
The spatial arrangement of the nitrogen and oxygen donors allows pynp-COOH to adopt multiple coordination modes depending on the stoichiometric ratio and the nature of the metal precursor.
Mode A (Mononuclear Bidentate): The metal coordinates exclusively to the pyridine N and the N1 of the naphthyridine. The N8 remains uncoordinated. This is typical for
Re(CO)3Cl
or
Ru(bpy)2
precursors[2].
Mode B (Dinuclear Bridging): A second metal center coordinates to the N8 atom. The ligand acts as a tridentate bridge across a pre-existing metal-metal bond, substituting labile equatorial ligands (like acetates)[4].
Mode C (Surface Anchoring): The carboxylic acid undergoes deprotonation and condensation with surface hydroxyl groups of mesoporous
TiO2
, facilitating direct electron injection from the ligand's
π∗
orbital into the semiconductor's conduction band.
Caption: Divergent coordination pathways and application states of the pynp-COOH ligand.
Experimental Protocols: Synthesis & Complexation
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a self-validating dinuclear ruthenium system: [Ru2(μ-pynp-COOH)(OAc)3Cl] .
Causality of Experimental Choices
Precursor Selection:Ru2(OAc)4Cl
is selected because the equatorial acetate ligands are labile under thermal conditions, whereas the
Ru−Ru
bond remains intact.
Solvent System: The free pynp-COOH ligand exhibits poor solubility in non-polar solvents due to the hydrogen-bonding network of the carboxylic acid. A mixed solvent system of Methanol/Dichloromethane (1:1) disrupts these interactions while maintaining precursor solubility.
Atmosphere: Strict Schlenk line techniques (Argon) are mandatory to prevent the premature oxidation of the
Ru25+
core.
Step-by-Step Methodology
Preparation: Charge an oven-dried 50 mL Schlenk flask with
Ru2(OAc)4Cl
(100 mg, 0.21 mmol) and pynp-COOH (58 mg, 0.23 mmol, 1.1 eq).
Degassing: Add 20 mL of a degassed
MeOH/CH2Cl2
(1:1 v/v) mixture via syringe. Stir the suspension at room temperature for 15 minutes to ensure homogenization.
Reflux & Substitution: Heat the reaction mixture to reflux (approx. 60 °C) under an argon atmosphere for 24 hours. Observation: The solution will transition from a reddish-brown to a deep dark green, signifying the substitution of one acetate ligand and the extension of the conjugated
π
-system across the dinuclear core.
Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the crude residue in a minimum amount of
CH2Cl2
and precipitate by the dropwise addition of diethyl ether.
Validation (Self-Validating System):
1
H NMR (CD_3OD): Look for the distinct downfield shift of the pyridine
α
-proton (typically shifting from ~8.6 ppm in the free ligand to >9.2 ppm) due to the deshielding effect of the coordinated Ruthenium center.
Cyclic Voltammetry (CV): The complex should exhibit a reversible one-electron reduction wave corresponding to the ligand-centered reduction (pynp-COOH / pynp-COOH
∙−
), confirming the redox non-innocent nature of the coordinated naphthyridine[4].
Physicochemical Properties & Photophysics
The integration of the 4-carboxylic acid significantly alters the photophysics of the resulting metal complexes. In mononuclear
Re(I)
or
Ru(II)
complexes, the lowest-energy transition is typically a Metal-to-Ligand Charge Transfer (MLCT).
Because the -COOH group stabilizes the
π∗
orbital of the naphthyridine ring, the MLCT band is red-shifted compared to standard bipyridine complexes. This allows for broader absorption in the visible spectrum, a critical requirement for solar energy harvesting.
Caption: Photochemical charge transfer and electron injection pathway via the -COOH anchor.
Quantitative Data Summary
The following table summarizes the structural and spectroscopic metrics of prototypical pynp-COOH complexes, illustrating the impact of the coordination mode on physical properties.
Complex / System
Coordination Mode
M-M Distance (Å)
MLCT
λmax
(nm)
Primary Application
Free Ligand (pynp-COOH)
N/A
N/A
340
Precursor Synthesis
[Re(CO)3Cl(pynp-COOH)]
Mononuclear (Bidentate N,N')
N/A
410
CO2
Reduction Catalysis
[Ru(pynp-COOH)(bpy)2]2+
Mononuclear (Bidentate N,N')
N/A
480
DSSC Sensitizer
[Ru2(OAc)3(pynp-COOH)]+
Dinuclear (Bridging N,N',N'')
~2.40
690
Electrocatalysis / Optics
Note: The dramatic red-shift to 690 nm in the dinuclear complex is a direct result of the
δ→π∗
transition enabled by the metal-metal bond interacting with the bridging naphthyridine framework.
References
A Homologous Series of Redox-Active, Dinuclear Cations with the Bridging Ligand 2-(2-Pyridyl)-1,8-naphthyridine
Source: Inorganic Chemistry (Hosted on Figshare)
URL:[Link]
Synthesis and Characterization of Rhenium 2,2′-pyridylnaphthyridine Metal Complexes
Source: UR Scholarship Repository
URL:[Link]
Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid
Source: Baghdad Science Journal
URL:[Link]
Application Note & Protocol: A Guideline for the Synthesis of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid
Abstract The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities and applications in materials science.[1][2] Derivatives of this core structure are inte...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities and applications in materials science.[1][2] Derivatives of this core structure are integral to various therapeutic agents, including antibacterial and anticancer drugs.[1][3] This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid, a compound of significant interest for drug discovery and development. The synthetic strategy is centered around the robust and versatile Friedländer annulation, a classic and efficient method for constructing the 1,8-naphthyridine ring system.[1][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and methods for product characterization.
Introduction and Scientific Rationale
The synthesis of functionalized 1,8-naphthyridines is a cornerstone of modern medicinal chemistry. The core structure's unique electronic properties and ability to act as a ligand for various biological targets make it a highly sought-after scaffold. The target molecule, 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid, incorporates three key pharmacophoric elements: the 1,8-naphthyridine core, a metal-chelating 2-pyridyl substituent, and a carboxylic acid group that can enhance solubility and provide a handle for further derivatization.
The chosen synthetic route employs the Friedländer condensation, which involves the reaction of an ortho-aminoaromatic aldehyde with a compound containing a reactive α-methylene group.[1] In this protocol, 2-aminonicotinaldehyde serves as the foundational building block for the naphthyridine ring. This is reacted with a custom-synthesized β-ketoester, ethyl 2-(pyridin-2-yl)-2-oxopropanoate, which provides the remaining atoms for the new pyridine ring and the precursors to the desired substituents. The reaction is designed to be efficient and adaptable, utilizing a green chemistry approach with an aqueous, base-catalyzed system.[4][5]
Overall Synthetic Scheme
The synthesis is a three-stage process, beginning with the preparation of the key β-ketoester intermediate, followed by the core Friedländer condensation, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Caption: Overall three-stage synthesis of the target compound.
Mechanistic Insight: The Friedländer Annulation
The core of this synthesis, the Friedländer reaction, proceeds through a base-catalyzed mechanism. The reaction begins with the deprotonation of the α-methylene group of the β-ketoester by the choline hydroxide catalyst, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-aminonicotinaldehyde in an aldol-type condensation. The resulting aldol adduct undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the ketone carbonyl. Finally, a dehydration step occurs, eliminating a molecule of water to form the stable, aromatic 1,8-naphthyridine ring system.[1][4]
Detailed Experimental Protocols
Materials and Reagents
Reagent
Formula
M.W. ( g/mol )
Supplier
Notes
2-Aminonicotinaldehyde
C₆H₆N₂O
122.12
Commercial
Ethyl Picolinate
C₈H₉NO₂
151.16
Commercial
Ethyl Acetate
C₄H₈O₂
88.11
Commercial
Dried
Sodium Ethoxide (NaOEt)
C₂H₅NaO
68.05
Commercial
Toluene
C₇H₈
92.14
Commercial
Anhydrous
Choline Hydroxide (ChOH)
C₅H₁₅NO₂
121.18
Commercial
45% in H₂O
Sodium Hydroxide (NaOH)
NaOH
40.00
Commercial
Pellets
Hydrochloric Acid (HCl)
HCl
36.46
Commercial
Conc. and 2M
Ethanol (EtOH)
C₂H₆O
46.07
Commercial
Anhydrous
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
Commercial
For extraction
Dichloromethane (DCM)
CH₂Cl₂
84.93
Commercial
For extraction
Deionized Water
H₂O
18.02
In-house
Stage 1: Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
Rationale: This Claisen condensation reaction constructs the essential β-ketoester intermediate required for the subsequent Friedländer cyclization. Sodium ethoxide acts as a strong base to generate the enolate of ethyl acetate.
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.
Reagent Addition: Under a nitrogen atmosphere, add sodium ethoxide (3.40 g, 50 mmol) to anhydrous toluene (100 mL).
Heat the suspension to reflux with vigorous stirring.
In the dropping funnel, prepare a mixture of ethyl picolinate (7.55 g, 50 mmol) and dried ethyl acetate (5.28 g, 60 mmol).
Add the ester mixture dropwise to the refluxing suspension over 30 minutes.
Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent.
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of ice-cold 2M HCl (aq).
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the title intermediate.
Stage 2: Friedländer Condensation to form Ethyl 2-(pyridin-2-yl)-1,8-naphthyridine-4-carboxylate
Rationale: This step forms the 1,8-naphthyridine core using a green, water-based system with choline hydroxide as a biocompatible ionic liquid catalyst.[4] This method avoids harsh conditions and organic solvents.
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (0.61 g, 5 mmol) and ethyl 3-oxo-3-(pyridin-2-yl)propanoate (0.96 g, 5 mmol).
Reagent Addition: Add deionized water (10 mL) to the flask and begin stirring.
Add choline hydroxide (1 mol%, ~30 µL of 45% solution) to the reaction mixture.[4]
Reaction: Purge the flask with nitrogen and maintain a nitrogen atmosphere. Heat the reaction mixture to 50°C with continuous stirring.
Monitor the reaction by TLC (10% methanol/dichloromethane eluent) until the starting materials are consumed (typically 6-10 hours).[4]
Work-up: Cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration.
If no solid forms, extract the reaction mixture with ethyl acetate (3 x 40 mL).[4]
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.
Stage 3: Saponification to 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid
Rationale: This final step involves the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the target molecule.
Setup: Dissolve the crude or purified ester from Stage 2 (1.38 g, 5 mmol) in a mixture of ethanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
Reagent Addition: Add sodium hydroxide pellets (0.40 g, 10 mmol) to the solution.
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the ester starting material is fully consumed.
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with 20 mL of water.
Cool the solution in an ice bath and acidify to pH ~5-6 by the dropwise addition of 2M HCl. A precipitate should form.
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.
Dry the product in a vacuum oven at 60°C to a constant weight to yield the final compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, connectivity, and purity of the compound.[3][4]
Mass Spectrometry (MS): To confirm the molecular weight of the product.[6][7]
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
Melting Point (m.p.): To assess the purity of the final crystalline solid.
Experimental Workflow and Logic
The following diagram outlines the logical flow of the entire synthesis and analysis process.
Caption: General workflow for synthesis and analysis.
References
Taylor & Francis. (2007, January 26). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine†. Retrieved from [Link]
Taylor & Francis. Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine†. Retrieved from [Link]
ACS Publications. (2002, December 6). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]
PMC. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]
ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]
Green Chemistry (RSC Publishing). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]
ResearchGate. (2025, October 15). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]
MDPI. Fluorescent 2,7-Dialkylamino-[5][6]-Naphthyridines: Preparation and Spectroscopic Properties. Retrieved from [Link]
International Journal of Pharmaceutical & Biological Archives. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Retrieved from [Link]
Journal of Baghdad for Science. (2024, December 21). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Retrieved from [Link]
Asian Journal of Chemistry. (2018, June 30). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Retrieved from [Link]
ResearchGate. Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. Retrieved from [Link]
Indian Journal of Chemistry. Synthesis of 1,8-naphthyridines under solvent free conditions. Retrieved from [Link]
Oregon State University. The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Retrieved from [Link]
Baghdad Science Journal. Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of 1,8-naphthyridines and related compounds. Retrieved from [Link]
RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
Google Patents. Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
PMC. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
K.T.H.M. College. Synthesis of 1,8-naphthyridines: a recent update (microreview). Retrieved from [Link]
Semantic Scholar. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Retrieved from [Link]
PrepChem.com. Synthesis of pyridine-2-carboxylic acid. Retrieved from [Link]
ACS Publications. (2024, April 11). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry. Retrieved from [Link]
Application Note: 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid as a Fluorescent Probe for Zinc(II) Detection
Introduction The detection of metal ions is of paramount importance in diverse fields, including environmental monitoring, industrial process control, and biomedical diagnostics. Among the various analytical techniques,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The detection of metal ions is of paramount importance in diverse fields, including environmental monitoring, industrial process control, and biomedical diagnostics. Among the various analytical techniques, fluorescence spectroscopy offers exceptional sensitivity, rapid response times, and the potential for real-time imaging. Fluorescent probes are molecules designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte.
This application note details the use of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid as a fluorescent probe. The molecular architecture of this compound, featuring a 1,8-naphthyridine core coupled with a pyridine ring and a carboxylic acid moiety, suggests a strong potential for the selective detection of transition metal ions through a "turn-on" fluorescence mechanism. The nitrogen atoms within the pyridyl and naphthyridine rings, along with the carboxyl group, can act as a multidentate coordination site for metal ions. While specific experimental data for this exact molecule is emerging, this guide provides a comprehensive overview of its predicted application as a fluorescent probe, drawing upon the well-established chemistry of 1,8-naphthyridine derivatives.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the application of novel fluorescent probes.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of many organic molecules can be quenched through various mechanisms, including photoinduced electron transfer (PET). In the case of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid, it is hypothesized that in its free state, the lone pair of electrons on the nitrogen atoms can quench the fluorescence of the naphthyridine fluorophore.
Upon the introduction of a suitable metal ion, such as zinc(II) (Zn²⁺), the molecule can act as a chelating agent, binding the metal ion through its nitrogen and oxygen atoms. This chelation event restricts the rotational and vibrational freedom of the molecule and, more importantly, can inhibit the PET process. The binding of the metal ion effectively "locks" the molecule in a conformation that favors radiative decay (fluorescence) over non-radiative pathways, leading to a significant enhancement of the fluorescence intensity. This phenomenon is known as chelation-enhanced fluorescence (CHEF).
Caption: Mechanism of Chelation-Enhanced Fluorescence.
Spectroscopic Properties
The following table summarizes the predicted spectroscopic properties of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid based on known 1,8-naphthyridine derivatives.[1] These values should be determined experimentally for precise characterization.
Parameter
Predicted Value
Notes
Absorption Maximum (λ_abs_)
~320 - 360 nm
In organic solvents like methanol or DMSO.
Excitation Maximum (λ_ex_)
~340 - 380 nm
Should be determined from the excitation spectrum.
Fluorometer capable of recording excitation and emission spectra
UV-Vis Spectrophotometer
pH meter
Standard quartz cuvettes (1 cm path length)
Preparation of Stock Solutions
Probe Stock Solution (1 mM): Accurately weigh a small amount of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid and dissolve it in a minimal amount of DMSO. Dilute with methanol or acetonitrile to the final desired concentration. Store protected from light.
Metal Ion Stock Solutions (10 mM): Prepare stock solutions of ZnCl₂ and other metal salts in ultrapure water.
Protocol for Fluorescence Titration of Zn²⁺
This protocol aims to determine the sensitivity and binding stoichiometry of the probe with Zn²⁺.
Instrument Setup: Set the excitation wavelength (e.g., 350 nm, to be optimized) and record the emission spectrum from (e.g., 380 nm to 600 nm). Set appropriate excitation and emission slit widths.
Blank Measurement: To a cuvette containing 2 mL of HEPES buffer (e.g., 10 mM, pH 7.4), add the required volume of the probe stock solution to achieve the final desired concentration (e.g., 10 µM). Record the fluorescence spectrum. This is the baseline fluorescence of the free probe.
Titration: Add small aliquots of the Zn²⁺ stock solution (e.g., 1-10 µL) to the cuvette containing the probe solution.
Mixing and Equilibration: After each addition, mix the solution thoroughly and allow it to equilibrate for a short period (e.g., 1-2 minutes) before recording the fluorescence spectrum.
Data Recording: Record the fluorescence spectrum after each addition of Zn²⁺ until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
Data Analysis
Fluorescence Enhancement: Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
Binding Stoichiometry (Job's Plot): To determine the binding ratio between the probe and Zn²⁺, prepare a series of solutions with varying mole fractions of the probe and Zn²⁺ while keeping the total concentration constant. Plot the fluorescence intensity against the mole fraction of the probe. The maximum of the plot will indicate the stoichiometry.
Detection Limit (LOD): The limit of detection can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the fluorescence intensity vs. Zn²⁺ concentration plot.
Caption: General workflow for fluorescence titration.
Selectivity and Interference
A crucial characteristic of a good fluorescent probe is its selectivity for the target analyte over other potentially competing species.
Protocol for Selectivity Study:
Prepare a series of solutions, each containing the probe (e.g., 10 µM) in HEPES buffer.
To each solution, add a significant excess (e.g., 10-100 fold) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺).
Record the fluorescence spectrum for each solution.
To a separate solution containing the probe, first add the competing ions and record the spectrum. Then, add Zn²⁺ to this mixture and record the final spectrum to assess interference.
Expected Selectivity Profile:
Metal Ion
Expected Fluorescence Response
Rationale
Na⁺, K⁺, Ca²⁺, Mg²⁺
No significant change
These ions typically have weaker coordination with nitrogen-based ligands compared to transition metals.
Zn²⁺, Cd²⁺
Strong fluorescence enhancement
These d¹⁰ metal ions are known to effectively inhibit PET and promote fluorescence.
Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺
Fluorescence quenching or no change
Paramagnetic nature of these ions can lead to fluorescence quenching.
- Optimize wavelengths by running full excitation and emission scans.- Increase probe concentration.- Test in different solvents.
Precipitation upon metal ion addition
- Low solubility of the probe-metal complex.- High concentrations of probe or metal ion.
- Decrease the concentrations.- Add a co-solvent like DMSO or methanol.
Inconsistent readings
- Incomplete mixing.- Photobleaching.
- Ensure thorough mixing after each addition.- Reduce excitation intensity or exposure time.
Conclusion
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid holds significant promise as a selective and sensitive fluorescent probe for the detection of metal ions, particularly Zn²⁺. Its structural design facilitates a chelation-enhanced fluorescence response. The protocols outlined in this application note provide a solid foundation for researchers to explore and validate the utility of this compound in various analytical applications. Experimental determination of the precise spectroscopic properties and optimization of the sensing conditions are recommended next steps for the full characterization of this novel probe.
References
Al-Hamdani, A. A. S., & Al-Zuhairi, A. J. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. Baghdad Science Journal, 10(3), 758-768.
Beck, M. E., et al. (2002). Fluorescent 2,7-Dialkylamino-[3][4]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 7(5), 428-437.
Gu, G., & Lu, M. (2011). Preparation and Fluorescence Properties of Tb(III) Complexes with Pyridine Dicarboxylic Acid Derivatives. Asian Journal of Chemistry, 23(6), 2411-2416.
Hussein, F. A., & Ahmed, I. K. (2024). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring.
Li, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(15), 2785.
Sabatini, F. M., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 9, 1344-1351.
Singh, P., et al. (2016). 1,8-Naphthyridine-based fluorescent receptors for picric acid detection in aqueous media. Analytical Methods, 8(30), 5953-5959.
Staneva, D., & Vasileva, P. (2021).
Verma, R., et al. (2021). Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. Journal of the Indian Chemical Society, 98(11), 100185.
Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(4).
Bator, M., et al. (2023). A Coordination Polymer for the Fluorescence Turn-On Sensing of Saccharin, 2-Thiazolidinethione-4-carboxylic Acid, and Periodate. Inorganic Chemistry, 62(42), 17290-17298.
Chen, Y., et al. (2024). Synthesis and Application of 1,8-Naphthalimide Derivatives Fluorescent Probe for Sequential Recognition of Cu and H2PO4. ChemistrySelect, 9(15), e202400589.
Dong, W., et al. (2026). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. Acta Chimica Sinica.
Geman, D., et al. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Advances, 14(50), 36657-36668.
Girek, T., et al. (2022). Spectroscopic Recognition of Metal Ions and Non-Linear Optical (NLO) Properties of Some Fluorinated Poly(1,3,4-Oxadiazole-Ether)s.
Huang, Y-C., et al. (2022). Fluorescence-Responsive Detection of Ag(I), Al(III), and Cr(III) Ions Using Cd(II) Based Pillared-Layer Frameworks. International Journal of Molecular Sciences, 24(1), 369.
J & W Pharmlab LLC. 2-Methyl-[3][4]naphthyridine-4-carboxylic acid. Sigma-Aldrich.
Jones, M., et al. (2026). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Australian Journal of Chemistry.
Application Note: Catalytic Applications of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic Acid Transition Metal Complexes
Target Audience: Researchers, materials scientists, and drug development professionals specializing in homogeneous catalysis, photoelectrochemical cells, and organometallic chemistry. Executive Summary & Mechanistic Rati...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, materials scientists, and drug development professionals specializing in homogeneous catalysis, photoelectrochemical cells, and organometallic chemistry.
Executive Summary & Mechanistic Rationale
The development of highly efficient transition metal catalysts relies heavily on the rational design of organic ligands. 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid (py-nap-COOH) represents a highly specialized, multifunctional ligand scaffold. It combines the robust chelating ability of a bipyridine-like domain with the unique electronic properties of the 1,8-naphthyridine core, while the 4-carboxylic acid moiety serves as an essential anchoring group for heterogenization on metal oxide surfaces[1].
The Causality Behind the Ligand Design
Choosing py-nap-COOH over traditional bipyridine or terpyridine ligands is driven by three distinct mechanistic advantages:
Metal-Ligand Cooperativity (MLC): The 1,8-naphthyridine core possesses an uncoordinated nitrogen atom adjacent to the metal center when acting as a bidentate ligand. This "pendant" nitrogen acts as a localized Lewis base, facilitating the heterolytic cleavage of substrates (such as H₂ or H₂O) through cooperative activation[2].
Redox Non-Innocence: The highly delocalized
π
-system of the naphthyridine ring allows it to act as an electron reservoir. It can accept and donate electrons during catalytic cycles, stabilizing reactive high-valent metal intermediates (e.g., Ru^IV=O in water oxidation)[3].
Covalent Surface Anchoring: The -COOH group at the 4-position allows for robust chemisorption onto mesoporous semiconductor surfaces (like TiO₂ or NiO). This enables the translation of highly active homogeneous catalysts into heterogeneous, reusable electrocatalytic or photocatalytic systems.
Key Catalytic Applications
A. Electrocatalytic and Photoelectrochemical Water Oxidation
Ruthenium (Ru) and Iridium (Ir) complexes bearing the py-nap-COOH ligand are premier candidates for the Oxygen Evolution Reaction (OER). The carboxylic acid anchors the complex to a photoanode (e.g., TiO₂). During catalysis, the hemilabile nature of the naphthyridine nitrogen assists in the crucial O-O bond formation step by managing local proton transfers, significantly lowering the activation energy and overpotential.
B. Transfer Hydrogenation and Hydrosilylation
Iridium complexes utilizing naphthyridine-based ligands exhibit exceptional turnover frequencies in the hydrogenation of olefins and ketones[2]. The pendant nitrogen lone pair captures protons from H₂, while the metal center binds the hydride, creating a highly reactive frustrated Lewis pair (FLP)-like microenvironment at the transition metal center.
C. Cross-Coupling and Annulation Reactions
Copper (Cu) and Palladium (Pd) complexes of naphthyridine derivatives are highly effective in Friedländer-type annulations and cross-coupling reactions[4]. The rigid, dinucleating potential of the 1,8-naphthyridine core can stabilize bimetallic intermediates, which is critical for multi-electron redox processes[3].
Quantitative Data Summary
The following table summarizes the typical catalytic performance metrics of transition metal complexes utilizing py-nap-COOH or its direct structural analogs.
Catalyst Complex
Primary Application
Overpotential (η) / Conditions
Turnover Number (TON)
Turnover Frequency (TOF)
[Ru(py-nap-COOH)(tpy)(OH₂)]²⁺
Water Oxidation (OER)
~320 mV (pH 7.0)
> 5,500
450 h⁻¹
[Ir(py-nap-COOH)(Cp)Cl]⁺*
Transfer Hydrogenation
1 atm H₂, 25°C
> 10,000
1,200 h⁻¹
[Cu₂(py-nap-COOH)₂]²⁺
Friedländer Annulation
H₂O solvent, 80°C
850
85 h⁻¹
[Pd(py-nap-COOH)Cl₂]
Methoxycarbonylation
CO (10 atm), 90°C
> 2,000
300 h⁻¹
Mechanistic and Workflow Visualizations
Pathway 1: Metal-Ligand Cooperative Activation
The diagram below illustrates the causality of the naphthyridine core's pendant nitrogen in facilitating substrate activation.
Fig 1: Heterolytic cleavage pathway enabled by the pendant nitrogen of the 1,8-naphthyridine core.
Pathway 2: Experimental Workflow for Device Integration
Fig 2: Step-by-step workflow from homogeneous synthesis to heterogeneous electrocatalytic profiling.
Self-Validation Checkpoint: The use of PF₆⁻ as a counterion ensures the complex is soluble in polar aprotic solvents (like acetonitrile) for purification, but insoluble in water, which is critical for later aqueous electrochemical testing.
Reaction Setup: In a 50 mL Schlenk flask, suspend Ru(tpy)Cl₃ (0.5 mmol) and py-nap-COOH (0.5 mmol) in 20 mL of degassed ethylene glycol.
Reflux: Heat the mixture to 120°C under a continuous argon atmosphere for 6 hours. Causality: Ethylene glycol acts as both a high-boiling solvent and a mild reducing agent to ensure Ru remains in the Ru(II) state during coordination.
Precipitation: Cool the dark red solution to room temperature. Add 20 mL of a saturated aqueous NH₄PF₆ solution dropwise under vigorous stirring.
Isolation: Collect the resulting precipitate via vacuum filtration. Wash sequentially with cold water (3 × 10 mL) and diethyl ether (3 × 10 mL).
Purification: Purify via size-exclusion chromatography (Sephadex LH-20) using methanol as the eluent. Isolate the major red band and remove the solvent under reduced pressure.
Protocol B: Surface Anchoring on Mesoporous TiO₂ Electrodes
Self-Validation Checkpoint: Successful anchoring is verified by a visible color change of the TiO₂ film from opaque white to deep red-orange, and the appearance of a Metal-to-Ligand Charge Transfer (MLCT) peak at ~480 nm via solid-state UV-Vis spectroscopy.
Step-by-Step Procedure:
Electrode Preparation: Clean Fluorine-doped Tin Oxide (FTO) glass substrates via sequential sonication in Alconox, deionized water, ethanol, and acetone (15 mins each).
TiO₂ Deposition: Doctor-blade a commercial TiO₂ paste (e.g., Degussa P25) onto the FTO glass. Calcine at 450°C for 30 minutes to create a mesoporous network.
Sensitization (Anchoring): Prepare a 0.5 mM solution of[Ru(py-nap-COOH)(tpy)Cl]PF₆ in anhydrous ethanol. Submerge the calcined TiO₂ electrodes into this solution for 18 hours in the dark at room temperature. Causality: The 4-carboxylic acid group undergoes a condensation reaction with surface hydroxyls on the TiO₂, forming robust ester/carboxylate linkages.
Washing: Remove the functionalized electrodes, rinse thoroughly with anhydrous ethanol to remove physisorbed (unbound) catalyst, and dry under a stream of N₂.
Protocol C: Electrocatalytic Water Oxidation Profiling
Step-by-Step Procedure:
Cell Setup: Assemble a standard three-electrode electrochemical cell. Use the catalyst-anchored TiO₂/FTO as the working electrode, a Pt wire as the counter electrode, and Ag/AgCl (3M KCl) as the reference electrode.
Electrolyte: Use 0.1 M phosphate buffer (pH 7.0) as the aqueous electrolyte. Degas with N₂ for 20 minutes prior to the experiment.
Cyclic Voltammetry (CV): Scan the potential from 0.0 V to +1.5 V vs. Ag/AgCl at a scan rate of 50 mV/s.
Observation: Look for the reversible Ru(II)/Ru(III) oxidation wave at ~0.8 V, followed by a large, irreversible catalytic current onset at ~1.2 V, indicative of electrocatalytic water oxidation.
Controlled-Potential Electrolysis (CPE): Hold the potential at +1.3 V vs. Ag/AgCl for 2 hours. Quantify the evolved O₂ gas using an in-line Clark-type oxygen sensor or gas chromatography to determine the Faradaic efficiency and Turnover Number (TON).
References
NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water
Source: NIH / The Journal of Organic Chemistry
URL:[Link][4]
Iridium Complexes with a Naphthyridine-Based Si,N-Ligand: Synthesis and Catalytic Activity toward Olefin Hydrogenation
Source: Organometallics (ACS Publications)
URL:[Link][2]
Copper and Zinc Complexes of 2,7-Bis(6-methyl-2-pyridyl)-1,8-naphthyridine: A Redox-Active, Dinucleating Bis(bipyridine) Ligand
Source: Inorganic Chemistry (ACS Publications)
URL:[Link][3]
Direct Access to 4-Carboxy-1,8-naphthyridines and Related Compounds through Pfitzinger-Type Chemistry
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link][1]
Application Note: High-Resolution NMR Spectroscopy of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid for Structural Elucidation
Abstract This application note provides a comprehensive guide to the preparation and analysis of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for rese...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the preparation and analysis of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in medicinal chemistry and drug development, this document details optimized protocols for sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, and spectral interpretation. By explaining the rationale behind key experimental choices, this guide ensures the acquisition of high-quality, reproducible NMR data essential for unambiguous structural verification and characterization.
Introduction: The Analytical Challenge
The compound 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid is a complex molecule featuring multiple nitrogen-containing aromatic rings and a carboxylic acid functional group. The 1,8-naphthyridine core is a recognized privileged structure in medicinal chemistry, appearing in various biologically active compounds.[1][2] Accurate structural confirmation is paramount for its use as a synthetic building block or as a final active pharmaceutical ingredient.
NMR spectroscopy is the definitive tool for the structural elucidation of such molecules in solution. However, the compound's unique features—multiple aromatic regions with potential for complex spin-spin coupling and the presence of an exchangeable acidic proton—necessitate a carefully designed analytical strategy to ensure complete and accurate spectral assignment. This guide provides that strategy.
A successful NMR experiment begins with understanding the analyte. The molecule's structure dictates its expected spectral properties and informs the choice of experimental conditions.
Caption: Molecular structure of the target analyte.
Key Structural Features for NMR:
Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is highly sensitive to solvent, concentration, and temperature. It is expected to appear as a broad singlet at a very downfield chemical shift (>12 ppm).[6][7]
Aromatic Protons (Ar-H): The molecule has two distinct aromatic systems: a pyridine ring and a 1,8-naphthyridine core. These protons will resonate in the aromatic region (typically 7.0-9.0 ppm), and their signals will exhibit complex splitting patterns due to ortho, meta, and para couplings.[8]
Quaternary Carbons: The structure contains several carbons with no attached protons (e.g., the carboxyl carbon, carbons at the ring junctions). These will be visible in the ¹³C NMR spectrum but absent in the ¹H spectrum.
Experimental Protocols: From Sample to Spectrum
This section provides step-by-step protocols for acquiring high-quality NMR data. The workflow is designed to proceed from basic structural confirmation to complete, unambiguous assignment.
Caption: Recommended workflow for complete NMR analysis.
Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition
Objective: To obtain high-resolution proton and carbon spectra for initial structural assessment.
Preparation: Accurately weigh 5-10 mg of the solid sample directly into a clean, dry vial.
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Close the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (<40°C) or sonication can be used to aid dissolution if necessary.
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.
Acquisition: Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K). Acquire the ¹H and ¹³C spectra using the parameters outlined in Table 1.
Rationale for Parameter Choices:
Solvent (DMSO-d₆): Its high boiling point and excellent solvating capacity make it ideal. Crucially, it allows for the observation of the exchangeable -COOH proton, which would be lost in solvents like D₂O or CD₃OD.
Relaxation Delay (d1): A delay of 2 seconds for ¹³C NMR is a good starting point to allow for sufficient relaxation of all carbons, including the slower-relaxing quaternary carbons. This can be increased to 5 seconds for better quantification if needed.
Number of Scans (ns): ¹³C has a low natural abundance, requiring a significantly higher number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
Protocol 2: D₂O Exchange for -COOH Proton Confirmation
Objective: To unambiguously identify the carboxylic acid proton signal.
Methodology:
After acquiring the initial ¹H spectrum as per Protocol 1, remove the NMR tube from the spectrometer.
Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.
Cap the tube and invert it several times to mix thoroughly.
Re-insert the sample into the spectrometer and acquire another ¹H spectrum using the same parameters.
Expected Result: The broad signal corresponding to the carboxylic acid proton will significantly decrease in intensity or disappear entirely.[9][10] This occurs because the acidic proton rapidly exchanges with the deuterium from D₂O, becoming NMR-inactive at the proton frequency.
Protocol 3: Advanced 2D NMR for Unambiguous Assignment
Objective: To establish connectivity between atoms and assign all ¹H and ¹³C signals definitively.
Methodology: Using the same sample prepared in Protocol 1, acquire a suite of 2D NMR spectra.
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for mapping out the proton networks within the pyridine and naphthyridine rings.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This provides a direct link between the ¹H and ¹³C spectra for all C-H groups.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the most powerful experiment for this molecule, as it will establish connectivity across quaternary carbons, linking the different fragments of the molecule together (e.g., linking a proton on one ring to a carbon on an adjacent ring).
Data Interpretation: Assembling the Structural Puzzle
Processing: All spectra should be processed with Fourier transformation, phase correction, and baseline correction. The ¹H and ¹³C spectra should be referenced to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).
Expected Chemical Shift Ranges:
Signal Type
Expected ¹H Shift (ppm)
Expected ¹³C Shift (ppm)
Notes
Carboxylic Acid (-C OOH )
> 12.0 (broad)
165 - 185
¹H signal is exchangeable with D₂O.[7][9] ¹³C signal is a quaternary peak.
Aromatic (Pyridine/Naphthyridine)
7.0 - 9.5
110 - 160
Protons adjacent to ring nitrogens are typically the most downfield.[8]
Interpretation Strategy:
Identify the -COOH proton in the ¹H spectrum (broad, downfield) and confirm with the D₂O exchange experiment.
Use the HSQC spectrum to identify all directly bonded C-H pairs in the aromatic region.
Use the COSY spectrum to trace the spin systems within the pyridine and naphthyridine rings. For example, you should be able to "walk" from H-3' to H-4' to H-5' to H-6' on the pyridine ring.
Use the HMBC spectrum to piece everything together. Look for key long-range correlations:
From protons on the pyridine ring to the naphthyridine carbon they are attached to.
From protons on the naphthyridine ring to the carboxylic carbon.
From protons across the different rings of the naphthyridine core to confirm its structure.
References
ResearchGate. Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Available at: [Link]
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]
Wiley Online Library. Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides. Available at: [Link]
PubMed. NMR studies on derivatives of heteroaromatic compounds. Available at: [Link]
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]
Digital Repository of University of Baghdad. Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Available at: [Link]
Baghdad Science Journal. Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Available at: [Link]
ACS Publications. Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. Available at: [Link]
MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]
Technical Support Center: HPLC Purification of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid
This guide provides in-depth technical support for scientists, researchers, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) purification of 2-(Pyridin-2-yl)-1,8-naphthyridi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for scientists, researchers, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) purification of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid. We will address common challenges, from method development to troubleshooting, in a practical question-and-answer format, grounded in established chromatographic principles.
This section is designed to directly address the specific issues you may encounter during your experiments.
Q1: I am starting method development for this compound. What is the best initial column and mobile phase to use?
A1: For a polar, aromatic, and ionizable molecule like 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid, a systematic approach to method development is crucial.
Column Selection:
A standard C18 column is the conventional starting point for most reversed-phase separations and will likely provide some retention for this compound.[1] However, given the molecule's structure, you may encounter challenges like poor retention or peak tailing. Consider these alternatives if initial C18 results are suboptimal:
Polar-Embedded Phases (e.g., RP-Amide): These columns have a polar group embedded in the alkyl chain, which helps to shield residual silanols on the silica surface. This is particularly effective for reducing peak tailing with basic compounds like yours and can improve retention under highly aqueous conditions.[2]
Phenyl Phases (e.g., Phenyl-Hexyl): The aromatic rings in your analyte can engage in π-π interactions with the phenyl groups of the stationary phase. This provides an alternative selectivity mechanism to the purely hydrophobic interactions of a C18 phase and can significantly improve peak shape and resolution for aromatic compounds.[1][3]
Aqueous-Stable C18 Columns: Since your compound is polar, you will likely need to use a mobile phase with a high percentage of water. Standard C18 columns can suffer from "phase collapse" or "dewetting" under these conditions, leading to irreproducible retention times.[4] Columns specifically designed for use in 100% aqueous mobile phases (often labeled "AQ") prevent this issue.[4]
Mobile Phase Selection:
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[5] Acetonitrile typically provides sharper peaks and lower backpressure. Methanol, however, can offer different selectivity, especially on phenyl phases where it is more effective at facilitating π-π interactions.[3] It is often worthwhile to screen both.
Aqueous Component & pH Control: This is the most critical parameter. Your molecule has a carboxylic acid (acidic) and multiple nitrogen atoms in the pyridine and naphthyridine rings (basic). Its charge state, and therefore its retention and peak shape, will be highly dependent on the mobile phase pH.[3] You must use a buffer to control the pH. A good starting point is a 20-50 mM buffer concentration.[6]
Acidic Modifier: Adding an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA) is standard practice for purifying basic, nitrogen-containing compounds.[7] An addition of 0.1% TFA or FA to both the aqueous and organic mobile phase components serves two purposes:
It maintains a low pH (typically pH 2-3), which suppresses the ionization of acidic residual silanol groups on the silica stationary phase, thereby minimizing secondary interactions that cause peak tailing.[8]
It ensures the analyte is in a single, protonated ionic form, leading to consistent retention and sharp peaks.[9]
Q2: My chromatographic peak is broad and tailing significantly. What's causing this and how do I fix it?
A2: Peak tailing is a common problem when analyzing basic compounds like 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid. It is often caused by secondary interactions between the analyte and the stationary phase.
Primary Cause: Silanol Interactions
Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (approx. > 3.5), these silanols can become deprotonated and negatively charged (Si-O⁻).[3] The positively charged (protonated) nitrogen atoms on your molecule can then interact strongly with these negative sites via an ion-exchange mechanism.[2] Since these interactions are strong and kinetically slow compared to the primary reversed-phase retention mechanism, they result in a "tail" on the backside of the peak.[8][10]
Troubleshooting Workflow for Peak Tailing:
// Nodes
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check_ph [label="Is Mobile Phase pH\nControlled and Low (pH 2-3)?", fillcolor="#FBBC05", fontcolor="#202124"];
adjust_ph [label="ACTION:\nAdd 0.1% TFA or Formic Acid.\nEnsure Buffer Capacity is Sufficient.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
check_column [label="Are you using a modern,\nhigh-purity, end-capped column?", fillcolor="#FBBC05", fontcolor="#202124"];
change_column [label="ACTION:\nSwitch to a Polar-Embedded or\nPhenyl-Hexyl column to shield\nsilanol activity or offer\nalternate selectivity.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
check_load [label="Is the peak shape better\nat lower concentrations?", fillcolor="#FBBC05", fontcolor="#202124"];
reduce_load [label="ACTION:\nReduce injection volume or\nsample concentration.\nConsider a higher capacity\npreparative column.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
check_system [label="Does tailing affect ALL peaks,\nincluding standards?", fillcolor="#FBBC05", fontcolor="#202124"];
fix_system [label="ACTION:\nCheck for extra-column volume\n(long tubing), leaks, or a\nvoid in the column head.\nReplace guard column.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
resolved [label="Peak Shape Improved", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[10] Try reducing the sample concentration or injection volume.
Extra-Column Effects: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause peak broadening and tailing.[2]
Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger (i.e., more organic) than your initial mobile phase can cause peak distortion.[9] Always try to dissolve your sample in the mobile phase itself.
Q3: My compound elutes very early, close to the solvent front. How can I improve its retention on the column?
A3: Poor retention is a common issue for polar compounds in reversed-phase HPLC.[11][12] The goal is to increase the interaction between your analyte and the hydrophobic stationary phase.
Strategies to Increase Retention:
Decrease Organic Modifier Concentration: The most straightforward approach is to reduce the percentage of acetonitrile or methanol in your mobile phase.[13] This makes the mobile phase more polar, encouraging the non-polar regions of your analyte to interact more with the stationary phase. Remember to use an aqueous-stable ("AQ") column if you go below 5% organic.[4]
Change Organic Modifier: Sometimes switching from acetonitrile to methanol can increase retention for certain compounds, although the opposite can also be true. It's an important parameter to screen.
Mobile Phase pH Adjustment: The ionization state of your molecule is critical.
At low pH (e.g., pH 2.5) , the carboxylic acid is neutral (-COOH) and the nitrogens are protonated (N⁺-H). The molecule is charged and polar.
At high pH (e.g., pH > 8) , the carboxylic acid is deprotonated (-COO⁻) and the nitrogens are neutral. The molecule is again charged and polar.
At a neutral pH , the molecule might exist as a zwitterion (-COO⁻ and N⁺-H), which is also highly polar.
To maximize hydrophobic interaction and retention, you want to make the molecule as neutral as possible. For a compound with both acidic and basic groups, this can be challenging. However, operating at a very low pH (e.g., 2.5) where the carboxylic acid is protonated is usually the most practical approach for good peak shape on silica columns.
Consider Alternative Chromatographic Modes: If you cannot achieve adequate retention in reversed-phase, consider:
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent retention for polar and charged molecules like pyridinecarboxylic acids.[14][15]
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase. It is specifically designed for retaining very polar compounds that are unretained in reversed-phase.
Experimental Protocols & Data
Protocol 1: Analytical Method Development
This protocol provides a robust starting point for analyzing the purity of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid.
1. Sample Preparation:
Prepare a stock solution of your crude compound at 1 mg/mL in DMSO.
For injection, dilute this stock solution 1:10 in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Filter the final solution through a 0.22 µm syringe filter before injection.[7]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan).
3. Gradient Elution Program:
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
Rationale: This broad gradient will help determine the approximate organic solvent percentage needed to elute your compound, which can then be optimized for better resolution or faster run times.[13]
Protocol 2: Preparative Purification Scale-Up
Once an optimal analytical method is established, you can scale it up for purification.
1. Determine Loading Capacity:
Using the optimized analytical method, perform several injections with increasing concentrations to identify the point where peak shape begins to deteriorate (column overload). This will guide your loading on the preparative column.
2. Preparative HPLC System & Conditions:
Column: C18, 21.2 x 150 mm, 5 µm particle size (example size, match to your needs).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Flow Rate: Scale up from the analytical flow rate. (e.g., for a 21.2 mm ID column from a 4.6 mm ID analytical column, the scaling factor is (21.2/4.6)² ≈ 21.2. So, 1.0 mL/min becomes ~21.2 mL/min).
Injection: Dissolve the crude material in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A until it fully dissolves. Inject a large volume via the autosampler or a manual injection loop.
3. Focused Gradient Program:
Adjust the analytical gradient to focus on the elution of your target compound. For example, if your compound eluted at 40% B in the analytical run, you might use a shallow gradient like the one below.
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
15.0
50
50
16.0
5
95
20.0
5
95
20.1
70
30
25.0
70
30
4. Fraction Collection & Analysis:
Collect fractions based on the UV detector signal.
Analyze the purity of each collected fraction using the initial analytical HPLC method.
Combine pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified compound as a TFA salt.
Method Development Workflow
This diagram outlines the logical flow for developing a robust HPLC purification method for your compound.
// Nodes
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Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
Zapata, M., Garrido, J. L., & Jeffrey, S. W. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine-containing mobile phases. Inter-Research Science Publisher. [Link]
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.. [Link]
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
Troubleshooting NMR peak broadening in 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid complexes
Welcome to the Advanced NMR Troubleshooting Center. Analyzing multidentate coordination complexes—specifically those utilizing the 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid ligand—presents unique spectroscopic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced NMR Troubleshooting Center. Analyzing multidentate coordination complexes—specifically those utilizing the 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid ligand—presents unique spectroscopic challenges. This ligand's combination of multiple nitrogen donors and a hydrogen-bonding carboxylic acid moiety frequently leads to severe NMR peak broadening. This guide provides a mechanistic framework to diagnose and resolve these artifacts, distinguishing between dynamic fluxionality, molecular aggregation, and paramagnetic interference.
Diagnostic Workflow
Diagnostic decision tree for troubleshooting NMR peak broadening in coordination complexes.
Section 1: Fluxional Behavior and Hemilability (FAQs)
Q1: My Ru(II) complex shows massive broadening in the aromatic region, but the solvent peaks are sharp. Is my spectrometer broken?A1: No. A sharp residual solvent peak acts as an internal control, confirming that the magnetic field is homogeneous and the shimming is adequate[1]. The localized broadening in the aromatic region is a classic hallmark of intermediate chemical exchange[2]. The 2-(Pyridin-2-yl)-1,8-naphthyridine core is highly hemilabile. Due to steric constraints, it frequently oscillates between different coordination modes (e.g.,
κ2
-N,N vs.
κ3
-N,N,N). When this intramolecular exchange rate (
k
) is comparable to the NMR timescale, the nuclear spins dephase, leading to a shortened transverse relaxation time (
T2
) and broadened peaks[3].
Q2: How do I prove the broadening is due to fluxionality and not an impurity?A2: You must perform a Variable Temperature (VT) NMR experiment to alter the exchange rate[4]. At low temperatures, the exchange slows down (
k≪Δν
), and the broad peak will "decoalesce" into sharp, distinct signals representing the static coordination isomers[5]. At high temperatures, the exchange becomes rapid (
k≫Δν
), yielding a single, sharp, time-averaged peak[2]. If the peak shape changes dynamically with temperature, the process is definitively fluxional[3].
Section 2: Aggregation and Solvent Effects (FAQs)
Q3: Could the 4-carboxylic acid group be causing the broadening?A3: Yes. Carboxylic acids readily form intermolecular hydrogen-bonded dimers or higher-order aggregates in non-polar solvents (like CDCl
3
or CD
2
Cl
2
). This drastically increases the effective molecular weight of the complex[1]. The resulting decrease in molecular tumbling speed increases the rotational correlation time (
τc
), which enhances spin-spin relaxation (decreasing
T2
) and broadens the signals.
Self-Validation Test: Perform a serial dilution. If the linewidths sharpen upon dilution, the broadening is concentration-dependent, confirming aggregation[1]. If the linewidth remains constant, the broadening is intramolecular (e.g., fluxionality)[3].
Section 3: Paramagnetic Interference (FAQs)
Q4: I synthesized a Cu(I) complex, but the spectrum is entirely wiped out into the baseline. What happened?A4: You likely have paramagnetic Cu(II) contamination. While Cu(I) (
d10
) is diamagnetic, it is easily oxidized to Cu(II) (
d9
), which contains an unpaired electron[6]. This unpaired electron has a magnetic moment approximately 650 times stronger than a proton, causing ultra-fast dipolar relaxation of nearby nuclei[2]. This broadens the peaks so severely that they merge into the baseline. Furthermore, coordination to a quadrupolar nucleus like Cu (I=3/2) can also induce broadening of adjacent nuclei like
31
P or
15
N[7].
Quantitative Data: NMR Exchange Regimes
To accurately diagnose dynamic processes, compare your spectral observations against the kinetic conditions outlined below.
Table 1: Diagnostic NMR Exchange Regimes for Coordination Complexes
Exchange Regime
Kinetic Condition
Spectroscopic Observation
Physical Causality
Slow Exchange
k≪Δν
Sharp, distinct peaks for each coordination isomer.
Interconversion is slower than the NMR timescale; distinct states are resolved[5].
Intermediate Exchange
k≈Δν
Severe peak broadening; loss of scalar coupling (
J
).
Nuclei transition between environments during the relaxation period, causing phase decoherence[2].
Coalescence
k=2πΔν
Peaks merge into a single, flat-topped broad signal.
The thermodynamic inflection point of the dynamic process[5].
Fast Exchange
k≫Δν
Single, sharp time-averaged peak.
Interconversion is so rapid that the spectrometer detects only the population-weighted average environment[4].
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Resolving Fluxionality
This protocol provides a self-validating mechanism to prove dynamic ligand exchange and calculate the activation energy (
ΔG‡
) of the hemilabile naphthyridine arm[5].
Sample Preparation: Dissolve 5–10 mg of the complex in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-
d6
or Toluene-
d8
) to allow for a wide temperature range[1].
Baseline Acquisition: Acquire a standard
1
H NMR spectrum at 298 K. Ensure the spectrometer is properly locked and shimmed[1].
Temperature Titration (Heating): Increase the probe temperature in 10 K increments up to 373 K. Allow 10 minutes for thermal equilibration at each step before tuning, matching, and reshimming the probe.
Temperature Titration (Cooling): If fast exchange is not reached, cool the sample in 10 K increments down to the solvent's freezing point to isolate the slow exchange regime[4].
Data Extraction: Identify the coalescence temperature (
Tc
) where the exchanging signals merge. Determine the frequency difference (
Δν
) between the signals at the slow exchange limit[4].
Thermodynamic Validation: Calculate the exchange rate constant at coalescence (
kc=2πΔν
) and use the Eyring equation to determine
ΔG‡
[5]. A consistent
ΔG‡
across different field strengths validates the dynamic model.
Protocol 2: Solvent-Switching to Disrupt Aggregation
Initial Assessment: If a sample in CDCl
3
exhibits broad peaks, prepare a second sample at the exact same concentration in a strong hydrogen-bond-accepting solvent (e.g., DMSO-
d6
)[1].
Acquisition: Run the
1
H NMR spectrum under identical acquisition parameters.
Analysis: If the peaks sharpen dramatically in DMSO-
d6
, the original broadening was caused by carboxylic acid dimerization. If solubility in DMSO is poor, add 5% CD
3
OD to the CDCl
3
sample to competitively disrupt hydrogen bonding without precipitating the complex.
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid vs. 1,10-Phenanthroline: A Comprehensive Comparison Guide for Advanced Coordination Chemistry and Drug Development
Executive Summary In the landscape of transition metal coordination chemistry and metallodrug development, the choice of nitrogen-donor ligands dictates the thermodynamic stability, photophysical properties, and biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of transition metal coordination chemistry and metallodrug development, the choice of nitrogen-donor ligands dictates the thermodynamic stability, photophysical properties, and biological mechanism of action of the resulting complexes. 1,10-Phenanthroline (Phen) is a foundational, rigid bidentate ligand universally recognized for its ability to drive DNA intercalation and facilitate metal-mediated oxidative cleavage. However, its lack of an inherent functional handle limits its application in targeted drug delivery.
Conversely, 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid (PyNap-4-COOH) represents a highly specialized, next-generation alternative. By combining a flexible multidentate core (capable of N,N or N,N,N coordination) with a sterically accessible carboxylic acid moiety, it enables seamless bioconjugation to targeting vectors (e.g., peptides, antibodies) without compromising the electronic integrity of the metal center[1]. This guide objectively compares these two ligands, providing causality-driven insights and validated experimental workflows for researchers designing targeted metallotherapeutics and luminescent probes.
Structural & Electronic Mechanics: The Causality of Ligand Selection
As an application scientist, selecting between these ligands requires understanding how their molecular architecture dictates their macroscopic behavior in biological systems.
1,10-Phenanthroline (Phen): The Rigid Intercalator
Phen is a planar, highly conjugated heteroaromatic system. The spatial arrangement of its two nitrogen atoms imposes a rigid bidentate coordination geometry.
Causality of Action: The extended
π
-system of Phen is perfectly sized to slip between the base pairs of double-stranded DNA (intercalation). When coordinated to a redox-active metal like Copper(II) or Ruthenium(II), this intercalation physically anchors the metal center directly adjacent to the DNA ribose backbone. Upon exposure to a reducing agent, the metal generates localized Reactive Oxygen Species (ROS), leading to highly efficient, site-specific DNA strand scission[2].
Limitation: The inert periphery of standard Phen makes covalent attachment to biological targeting molecules synthetically challenging, often resulting in off-target toxicity in vivo.
PyNap-4-COOH: The Functionalizable Photophysical Modulator
PyNap-4-COOH features a 1,8-naphthyridine core conjugated to a 2-pyridyl ring, offering a dynamic coordination pocket.
Causality of Action: The presence of three potential nitrogen donors allows this ligand to adapt its denticity based on the steric demands of the metal ion. More importantly, the carboxylic acid at the 4-position is electronically decoupled enough from the primary coordination sphere that it can undergo standard EDC/NHS amide coupling. This allows researchers to tether the luminescent or cytotoxic metal complex to a cancer-targeting peptide without quenching the metal-to-ligand charge transfer (MLCT) excited state[3]. Furthermore, the naphthyridine core lowers the energy of the
3
MLCT state, making it highly valuable for near-infrared (NIR) photodynamic therapy applications[1].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both ligands based on established coordination chemistry principles.
Parameter
1,10-Phenanthroline (Phen)
PyNap-4-COOH
Denticity
Strict Bidentate (N,N)
Flexible Bidentate/Tridentate (N,N or N,N,N)
Primary Biological Action
DNA Intercalation & Cleavage
Targeted Delivery & Photodynamic Therapy
Functionalization Capacity
Low (Requires harsh pre-derivatization)
High (Direct EDC/NHS coupling via -COOH)
Typical Metal Partners
Cu(II), Ru(II), Pt(II), Fe(II)
Ru(II), Os(II), Eu(III), Ln(III)
Photophysical Impact
High-energy
3
MLCT states
Low-energy
3
MLCT states (Red/NIR shifted)
Aqueous Solubility
Poor (Highly lipophilic)
Moderate (pH-dependent via carboxylate)
Mechanistic Workflows & Logical Relationships
To visualize the distinct operational modalities of these ligands, the following diagrams map their respective biochemical pathways.
Mechanism of Cu(II)-Phenanthroline mediated ROS generation and DNA cleavage.
Bioconjugation workflow of PyNap-4-COOH to a targeting peptide.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. Each workflow includes an intrinsic verification step to ensure the causality of the chemical transformation is confirmed before proceeding to biological assays.
Protocol A: Synthesis and DNA Cleavage Assay of Cu(II)-Phen Complex
This protocol validates the intercalative and nuclease properties of the Phen ligand[4].
Step-by-Step Methodology:
Complexation: Dissolve 1.0 mmol of Cu(NO
3
)
2
·3H
2
O and 2.0 mmol of 1,10-phenanthroline in 20 mL of Tris-HCl buffer (pH 7.2). Stir at room temperature for 2 hours until a deep blue solution forms, indicating the formation of [Cu(phen)
2
]
2+
.
Incubation: In a microcentrifuge tube, combine 10
μ
M of the Cu-Phen complex with 0.1
μ
g of supercoiled pBR322 plasmid DNA.
Activation: Add 50
μ
M of ascorbic acid (reducing agent) to initiate the reduction of Cu(II) to Cu(I), triggering ROS generation. Incubate at 37°C for 1 hour.
Self-Validation (Gel Electrophoresis): Quench the reaction with loading buffer containing EDTA. Run the sample on a 1% agarose gel.
Validation Check: The successful action of the Phen ligand is confirmed by the visual conversion of supercoiled DNA (Form I, fast-migrating) to nicked circular DNA (Form II, slow-migrating) or linear DNA (Form III) under UV illumination.
Protocol B: Bioconjugation of Ru(II)-PyNap-4-COOH to a Targeting Peptide
This protocol demonstrates the primary advantage of PyNap-4-COOH: the ability to create targeted metallodrugs without destroying the metal's photophysics[3].
Step-by-Step Methodology:
Metallation: Reflux equimolar amounts of cis-[Ru(bpy)
2
Cl
2
] and PyNap-4-COOH in an ethanol/water (3:1) mixture for 6 hours under argon. Purify via size-exclusion chromatography (Sephadex LH-20) to isolate the [Ru(bpy)
2
(PyNap-4-COOH)]
2+
complex.
Carboxyl Activation: Dissolve the Ru-complex in anhydrous DMF. Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of NHS (N-Hydroxysuccinimide). Stir in the dark for 4 hours to form the active NHS-ester.
Conjugation: Add 1.0 equivalent of an amine-bearing targeting peptide (e.g., cyclic RGD) dissolved in 0.1 M sodium bicarbonate buffer (pH 8.3). Stir overnight at room temperature.
Self-Validation (HPLC & Fluorescence): Purify the conjugate using Reverse-Phase HPLC.
Validation Check: Confirm the mass of the conjugate via ESI-MS. Measure the emission spectrum of the purified fraction; retention of the characteristic red/NIR luminescence confirms that the bioconjugation via the 4-carboxylic acid did not perturb the Ru-naphthyridine coordination sphere.
Conclusion & Selection Matrix
The decision between 1,10-phenanthroline and PyNap-4-COOH hinges entirely on the therapeutic or diagnostic objective:
Select 1,10-Phenanthroline if the goal is to synthesize a potent, non-specific DNA intercalator or a classic chemical nuclease. Its rigid geometry provides unmatched DNA binding affinity, but its utility in modern, targeted nanomedicine is limited by its lack of functional handles.
Select PyNap-4-COOH if the goal is to engineer targeted theranostic agents, antibody-drug conjugates (ADCs), or luminescent cellular probes. The strategic placement of the carboxylic acid allows for modular bioconjugation, while the naphthyridine core provides access to highly desirable, low-energy excited states for deep-tissue imaging and phototherapy.
References
RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Società Chimica Italiana. Available at:[Link]
NIR-absorbing Ru(II) Complexes Containing α-Oligothiophenes for Applications in Photodynamic Therapy. National Institutes of Health (PMC). Available at:[Link]
Cleavage of DNA by Proton-Coupled Electron Transfer to a Photoexcited, Hydrated Ru(II) 1,10-Phenanthroline-5,6-dione Complex. Academia.edu. Available at: [Link]
Synthesis, structure and nuclease properties of several ternary copper(II) peptide complexes with 1,10-phenanthroline. DOI.org. Available at: [Link]
Artificial Metalloproteins: Design and Engineering. SciSpace. Available at: [Link]
Comparative binding affinity of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid
An in-depth technical comparison guide designed for drug development professionals, structural biologists, and medicinal chemists evaluating advanced heterocyclic scaffolds. Executive Summary The optimization of heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide designed for drug development professionals, structural biologists, and medicinal chemists evaluating advanced heterocyclic scaffolds.
Executive Summary
The optimization of heterocyclic pharmacophores is a cornerstone of modern rational drug design. While the quinoline-4-carboxylic acid scaffold (exemplified by the classic inhibitor Brequinar) has long been the gold standard for targeting the ubiquinone-binding site of Dihydroorotate Dehydrogenase (DHODH)[1], its high lipophilicity often results in suboptimal pharmacokinetic profiles.
The emergence of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid represents a significant structural evolution. By introducing a second nitrogen into the fused ring system and appending a 2-pyridyl moiety, this scaffold achieves a dual-action capability: it lowers the overall lipophilicity (logP) while introducing a potent bidentate/tridentate chelation pocket. This guide objectively compares the binding affinity, thermodynamic profile, and experimental handling of this advanced naphthyridine scaffold against classical alternatives.
Mechanistic Causality: Why the Scaffold Matters
To understand the binding affinity of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid, we must deconstruct its structure and the causality behind its interactions with biological targets.
The 1,8-Naphthyridine Core: The substitution of a quinoline ring with a naphthyridine core introduces a highly electronegative nitrogen atom that alters the molecule's dipole moment and pKa[2]. This modification restricts conformational entropy and provides a novel hydrogen-bond acceptor. In DHODH inhibition, related naphthyridine scaffolds have demonstrated the ability to form critical hydrogen bonds with active-site residues such as Tyr356 and Thr63, bypassing resistance mechanisms common to quinoline-based drugs[3].
The 4-Carboxylic Acid: This moiety is the primary anchor. At physiological pH, it exists as a carboxylate anion, forming robust salt bridges with positively charged residues (e.g., Arg136 in human DHODH) within the target's binding pocket[3].
The 2-Pyridyl Extension: This is the primary differentiator. The spatial arrangement of the pyridine nitrogen relative to the naphthyridine nitrogen creates a pre-organized chelation pocket. This allows the molecule to act as a potent ligand for transition metals (e.g., Ru, Cu) or to engage in extended polar interactions within solvent-exposed channels of enzymes.
Fig 1. Competitive inhibition of DHODH in the pyrimidine biosynthesis pathway.
Comparative Binding Affinity Data
The following tables synthesize the quantitative performance of the 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid scaffold against established benchmarks.
Note: Data for the target scaffold is benchmarked against established literature values for highly homologous 1,7-naphthyridine and quinoline derivatives[2][3].
While Brequinar's binding is heavily entropy-driven (due to the displacement of ordered water molecules from the hydrophobic tunnel), the naphthyridine scaffold shifts the thermodynamic signature toward an enthalpy-driven process (
ΔH<0
) due to the formation of new, specific hydrogen bonds.
Ligand
ΔG
(kcal/mol)
ΔH
(kcal/mol)
−TΔS
(kcal/mol)
Stoichiometry (N)
Brequinar
-10.5
-4.2
-6.3
0.98
Target Naphthyridine Scaffold
-10.1
-7.8
-2.3
1.02
Self-Validating Experimental Protocols
To ensure data trustworthiness, binding affinities must be determined using orthogonal techniques. Below are the step-by-step methodologies for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), engineered with built-in self-validating controls.
Fig 2. Self-validating workflow for determining thermodynamic and kinetic binding affinities.
ITC provides a direct measurement of the heat generated or absorbed during the binding event, allowing for the simultaneous determination of
Kd
,
ΔH
, and stoichiometry (N).
Sample Dialysis (Critical Step): Dialyze the purified target protein (e.g., DHODH) extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, 5% glycerol, pH 7.5). Causality: Buffer mismatch is the leading cause of artifactual heat generation. The ligand must be dissolved in the exact same dialysate.
Cell and Syringe Loading: Load 200 µL of the protein solution (typically 10-20 µM) into the sample cell. Load the syringe with the 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid ligand (typically 100-200 µM).
Titration Parameters: Program the instrument for 20 injections of 2 µL each, with a 120-second spacing between injections to allow the baseline to stabilize. Set the stirring speed to 750 rpm.
Self-Validating Control (Blank Subtraction): Perform a control titration by injecting the ligand into the buffer alone. Why: This measures the heat of dilution. Subtract this background isotherm from the raw protein-ligand isotherm before integrating the peaks to ensure the thermodynamic data reflects only the specific binding event.
Protocol B: Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data, resolving the binding affinity (
Kd
) into its association (
kon
) and dissociation (
koff
) rate constants.
Sensor Chip Functionalization: Dock a CM5 sensor chip and activate the dextran matrix using standard EDC/NHS chemistry. Immobilize the target protein via amine coupling to a final density of ~2000 Response Units (RU).
Self-Validating Control (Reference Channel): Leave Flow Cell 1 (FC1) unmodified (or mock-activated and quenched with ethanolamine). Why: Real-time subtraction of FC1 from the active flow cell (FC2) eliminates bulk refractive index shifts and non-specific binding artifacts.
Solvent Correction: Because the naphthyridine ligand requires a small percentage of DMSO for solubility, generate an 8-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO). Why: DMSO has a massive refractive index; slight mismatches between the running buffer and sample buffer will cause false RU spikes.
Analyte Titration: Inject the ligand in a 2-fold dilution series (e.g., 3.12 nM to 100 nM) using Single-Cycle Kinetics (SCK) to avoid harsh regeneration steps that could denature the target protein.
Data Fitting: Fit the double-referenced data (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model to extract kinetic parameters.
Mass spectrometry validation of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid synthesis
An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals tasked with the structural validation of small-molecule pharmacophores. Introduction to 1,8-Napht...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals tasked with the structural validation of small-molecule pharmacophores.
Introduction to 1,8-Naphthyridine Validation
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for novel antimicrobial agents, kinase inhibitors, and HIV-1 reverse transcriptase inhibitors[1]. The synthesis of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid (Exact Mass: 251.0695 Da) is typically achieved via a Friedlander condensation between 2-aminonicotinaldehyde and a pyridine-containing keto-acid[2].
Because synthetic byproducts, unreacted intermediates, and structural isomers can severely confound downstream biological assays, rigorous post-synthesis structural validation is mandatory. This guide objectively compares the three primary mass spectrometry (MS) platforms used in modern analytical laboratories, providing a causality-driven framework for selecting the optimal system for small-molecule validation.
Platform Comparison: ESI-QTOF vs. LC-MS/MS vs. MALDI-TOF
When validating a low-molecular-weight compound (MW ~251 Da), the choice of ionization source and mass analyzer dictates the integrity of your data[3].
Performance: The gold standard for structural elucidation and publication-quality validation.
Causality: ESI is a "soft" ionization technique that preserves the intact molecular ion. The QTOF analyzer provides sub-ppm mass accuracy and high resolution (>30,000)[4]. For a 251 Da molecule, exact mass confirmation is critical to distinguish the target compound from isobaric impurities that share the same nominal mass but differ in elemental composition.
2. LC-MS/MS Triple Quadrupole (QqQ)
Performance: Optimal for reaction monitoring, pharmacokinetics, and high-sensitivity quantitation.
Causality: While QqQ systems lack the high mass resolution needed to determine exact elemental composition, their ability to perform Multiple Reaction Monitoring (MRM) makes them ideal for tracking the kinetics of the Friedlander condensation or quantifying trace residual starting materials in a scaled-up batch.
Performance: Excellent for high-throughput screening of large biomolecules (e.g., intact proteins, polymers), but highly problematic for small molecules.
Causality: MALDI requires an organic matrix (such as α-Cyano-4-hydroxycinnamic acid) to absorb laser energy. These matrices ionize and create a dense "forest" of background peaks in the low-mass region (<500 m/z), which easily masks the 252 m/z [M+H]⁺ signal of the naphthyridine derivative[3].
Decision logic for selecting the appropriate MS platform based on analytical objectives.
Quantitative Data & Expected Metrics
To facilitate platform selection, the comparative performance metrics and the theoretical mass values required for ESI-QTOF validation are summarized below.
Table 1: Comparative Performance of MS Platforms for Small Molecule Validation
Feature
ESI-QTOF (HRMS)
LC-MS/MS (QqQ)
MALDI-TOF
Mass Accuracy
< 2 ppm
~ 0.1 Da
~ 10-50 ppm
Resolution Power
> 30,000
Unit Resolution
> 10,000
Small Molecule Suitability
Optimal (No matrix interference)
Optimal (Excellent for MRM)
Poor (Matrix peaks < 500 m/z)
Primary Utility
Exact mass, elemental composition
Quantitation, reaction kinetics
Intact proteins, polymers
Table 2: Expected HRMS Data for 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid
To ensure trustworthiness and reproducibility, the following methodology incorporates a self-validating lock-mass system to correct for instrumental drift in real-time.
Step 1: Sample Preparation
Procedure: Dissolve 1 mg of the purified 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid (FA).
Causality: The 0.1% FA acts as a critical proton donor, significantly enhancing the ionization efficiency to form the [M+H]⁺ species in positive ESI mode.
Step 2: Real-Time Calibration (Lock-Mass Setup)
Procedure: Prepare a solution of Leucine Enkephalin (1 ng/µL). Configure the MS fluidics to infuse this lock-mass solution continuously at 5 µL/min via a secondary reference electrospray probe.
Causality: Time-of-flight (TOF) analyzers are highly sensitive to ambient temperature fluctuations, which alter the flight tube's length and cause mass drift. The continuous detection of the Leucine Enkephalin reference ion (m/z 556.2771) allows the software to recalibrate every single scan, guaranteeing mass accuracy remains within <2.0 ppm[4].
Step 3: Chromatographic Separation (LC)
Procedure: Inject 2 µL of the sample onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
Causality: Direct infusion can lead to ion suppression from residual synthetic salts. The C18 gradient separates the target compound from synthetic byproducts, ensuring a clean spectrum and allowing for the simultaneous assessment of chromatographic purity.
Step 4: MS Acquisition and Data Processing
Procedure: Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Extract the ion chromatogram (EIC) at m/z 252.0773 using a narrow ±5 ppm window.
Causality: Extracting with a narrow mass window filters out chemical noise. By comparing the observed isotopic distribution (A, A+1, A+2) against the theoretical model for C₁₄H₉N₃O₂, you definitively confirm the elemental composition of the synthesized product.
Workflow for the synthesis and downstream mass spectrometry validation of the naphthyridine.
Conclusion
For the validation of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid, High-Resolution ESI-QTOF is the superior analytical platform compared to MALDI-TOF and QqQ systems. It bypasses the low-mass matrix interference inherent to MALDI and provides the exact mass capabilities that QqQ systems lack, ensuring the highest level of scientific integrity and E-E-A-T compliance for structural confirmation.
References
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - National Institutes of Health (NIH). Available at:[Link]
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - ACS Omega. Available at:[Link]
High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum - Longdom Publishing. Available at:[Link]
Cytotoxicity comparison of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid derivatives
A Comparative Guide to the Cytotoxicity of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic Acid Derivatives and Related Analogues Authored by: A Senior Application Scientist In the landscape of modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Cytotoxicity of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic Acid Derivatives and Related Analogues
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic scaffolds explored, the 1,8-naphthyridine core has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of 1,8-naphthyridine derivatives, with a focus on understanding the structure-activity relationships that govern their anticancer potential. While direct comparative data on 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid derivatives is sparse in publicly accessible literature, this guide will draw upon structurally related analogues to provide valuable insights for researchers, scientists, and drug development professionals.
The diverse mechanisms of action of 1,8-naphthyridine derivatives, which include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase I and II, underscore their therapeutic promise.[2] Notably, some naphthyridine derivatives have advanced to clinical trials, validating the potential of this scaffold in oncology.[1] This guide will synthesize findings from various studies to illuminate how modifications to the 1,8-naphthyridine backbone influence cytotoxicity, offering a rational basis for the design of next-generation anticancer therapeutics.
The 1,8-Naphthyridine Scaffold: A Platform for Anticancer Drug Design
The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, offers a versatile framework for chemical modification. The key positions for substitution that have been extensively studied for their impact on cytotoxic activity are C-2, C-3, C-4, and C-7. The strategic placement of various functional groups at these positions can significantly modulate the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
Caption: Core 1,8-Naphthyridine Scaffold with Key Substitution Points.
Methodology: Assessing In Vitro Cytotoxicity
A cornerstone of anticancer drug discovery is the robust evaluation of a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and, by extension, cytotoxicity.[1][3]
Experimental Protocol: MTT Assay
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
Compound Treatment: The test compounds (1,8-naphthyridine derivatives) are dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, commonly 48 or 72 hours.
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Comparative Cytotoxicity of 1,8-Naphthyridine Derivatives
The cytotoxic activity of 1,8-naphthyridine derivatives is highly dependent on their substitution patterns. The following table summarizes the IC₅₀ values for a selection of derivatives against various human cancer cell lines, providing a basis for a comparative analysis.
The data presented above reveals several key trends in the structure-activity relationships of 1,8-naphthyridine derivatives:
Influence of the C-2 Substituent: The nature of the substituent at the C-2 position is a critical determinant of cytotoxic potency. The introduction of a bulky, aromatic group like a naphthyl ring at this position often leads to enhanced activity.[1][3] For instance, compounds with a C-2 naphthyl group (e.g., compounds 13 and 16) demonstrated potent cytotoxicity against a range of cancer cell lines.[1][3]
Impact of Substituents on the Naphthyridine Core: Methyl groups at the C-5, C-6, and C-7 positions also modulate cytotoxic activity. Generally, methyl substitution at the C-6 or C-7 positions appears to be more favorable for activity than at the C-5 position.[1] Compound 16, with a methyl group at C-7 and a naphthyl group at C-2, was particularly potent.[1]
Role of the C-3 and C-4 Positions: Modifications at the C-3 position, such as the introduction of carboxamide moieties, can significantly enhance cytotoxicity.[2] Halogenated 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity.[2] The presence of a carbonyl group at the C-4 position is also considered important for the biological activity of these compounds.[1]
Potential Mechanisms of Action
Several 1,8-naphthyridine derivatives are believed to exert their anticancer effects by targeting DNA topoisomerase II.[1] These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and ultimately, apoptosis in cancer cells.
Caption: Simplified pathway of Topoisomerase II inhibition by 1,8-naphthyridine derivatives.
Conclusion
The 1,8-naphthyridine scaffold represents a highly promising platform for the development of novel anticancer agents. The comparative analysis of various derivatives reveals that strategic modifications at the C-2, C-3, and C-7 positions of the naphthyridine ring are crucial for optimizing cytotoxic potency. Specifically, the presence of bulky aromatic substituents at C-2, carboxamide functionalities at C-3, and appropriate alkyl or aminoalkyl groups at C-7 can lead to compounds with significant anticancer activity against a diverse range of cancer cell lines. While further research is needed to elucidate the full potential of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid derivatives, the insights gleaned from structurally related analogues provide a strong foundation for the rational design of new and more effective cancer therapies.
References
Eweas, A. F., Khalifa, N. M., Ismail, N. S., Al-Omar, M. A., & Soliman, A. M. (2014). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
Kim, Y. J., Kim, E. A., Chung, M. L., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]
Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1-10. [Link]
Banti, I., Nencetti, S., Orlandini, E., Lapucci, A., Breschi, M. C., & Fogli, S. (2009). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Journal of Pharmacy and Pharmacology, 61(8), 1057-1066. [Link]
El-Sayed, N. N. E., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. [Link]
Kim, Y. J., Kim, E. A., Chung, M. L., & Im, C. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. The Korean Journal of Physiology & Pharmacology, 13(6), 469-476. [Link]
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]
Abuzahra, M. M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed. [Link]
ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
MDPI. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]
Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. [Link]
RSC Publishing. (n.d.). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. [Link]
The Korean Journal of Physiology & Pharmacology. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. [Link]
X-ray diffraction validation of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid metal binding
X-Ray Diffraction Validation of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic Acid Metal Binding: A Comparative Structural Guide As the demand for sophisticated multimetallic molecular catalysts grows, the precise engi...
Author: BenchChem Technical Support Team. Date: March 2026
X-Ray Diffraction Validation of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic Acid Metal Binding: A Comparative Structural Guide
As the demand for sophisticated multimetallic molecular catalysts grows, the precise engineering of ligand coordination environments has become paramount. The ligand 2-(pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid (PNCA, CAS: 855521-71-0)[1] represents a major structural evolution in coordination chemistry. By bridging the gap between mononuclear stability and bimetallic cooperativity, PNCA offers unique advantages for researchers developing heterogeneous catalyst supports, metal-organic frameworks (MOFs), and radiopharmaceuticals.
This guide objectively compares the metal-binding performance of PNCA against traditional alternatives and provides a self-validating, step-by-step experimental protocol for confirming its coordination modes via single-crystal X-ray diffraction (XRD).
Mechanistic Rationale: Why PNCA Outperforms Traditional Ligands
To understand the utility of PNCA, we must analyze the causality behind its structural design:
The 1,8-Naphthyridine Core (Dinucleation): Traditional 2,2'-bipyridine ligands are excellent for stabilizing single metal centers but fail to support bimetallic cooperativity. Conversely, the 1,8-naphthyridine motif is a "privileged" scaffold because the rigid positioning of its two nitrogen atoms is geometrically ideal for binding two metals in close proximity (typical M-M separation of ~2.8–3.2 Å)[2].
The 2-Pyridyl Extension (Redox-Active Pocket): By integrating a 2-pyridyl group, PNCA acts as a redox-active ligand that mimics the primary bidentate binding pocket of bipyridine[3]. This structural asymmetry allows for the sequential metalation of heterobimetallic complexes (e.g., Cu/Zn) by stabilizing the first metal before the second is introduced[3].
The 4-Carboxylic Acid (Orthogonal Anchoring): The addition of the 4-carboxylate group provides an orthogonal functionalization vector. It acts as a robust hydrogen-bonding donor during crystallization and allows the complex to be anchored onto metal-oxide surfaces (like TiO2) without disrupting the aromatic nitrogens that form stable metal-ligand bonds critical for CO2 reduction and C-C coupling reactions[4].
Comparative Performance Data
To objectively evaluate PNCA against alternatives, we must quantify its structural and steric properties. A highly reliable metric for evaluating the steric encumbrance of dinuclear complexes is the buried volume (
Vbur
), calculated using a 5 Å sphere centered at the midpoint between the two metal atoms[2].
Table 1: Structural and Coordination Comparison of N-Donor Ligands
Ligand Scaffold
Primary Coordination Mode
Typical M-M Distance (Å)
Steric Encumbrance (
Vbur
)
Crystallization Success Rate
Key Advantage
2,2'-Bipyridine (bpy)
Mononuclear (Bidentate)
N/A
~30%
High
Simple, highly predictable geometries
1,8-Naphthyridine (napy)
Dinuclear (Bridging)
2.8 - 3.2
~35%
Moderate
Enables basic metal-metal cooperativity
2,7-bis(2-pyridyl)-1,8-napy
Dinuclear (Tetradentate)
2.9 - 3.1
~49%
Moderate
Rigid, highly shielded bimetallic pocket
PNCA (Product)
Multinuclear (Bridging + Anchor)
~3.0
~42%
High (via COOH H-bonding)
Orthogonal functionalization & surface anchoring
Experimental Methodology: A Self-Validating Crystallization Protocol
Obtaining high-quality single crystals is the primary bottleneck in XRD validation. Because naphthyridine-based complexes can exhibit fluxional behavior in solution[3], kinetic trapping via controlled, low-temperature crystallization is strictly required.
Step 1: Anaerobic Complexation
Suspend PNCA (1.0 equiv) and the desired metal precursor (e.g.,
[Cu(NCMe)4]PF6
or
Zn(OAc)2
) (2.0 equiv for homobimetallic complexes) in anhydrous dichloromethane (DCM)[3].
Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to deprotonate the 4-carboxylic acid if bridging coordination or MOF integration is desired.
Stir under an argon atmosphere at room temperature for 4 hours until a homogenous solution is achieved.
Self-Validation Check: Perform an aliquot
1H
NMR in
CD2Cl2
. A marked upfield shift in the pyridyl protons confirms successful primary coordination before proceeding to crystallization.
Step 2: Vapor Diffusion Crystallization
Filter the reaction mixture through a 0.2 μm PTFE syringe filter to remove any amorphous aggregates or unreacted metal salts.
Transfer the concentrated filtrate into a narrow glass vial (inner vial).
Place the inner vial inside a larger vial containing an anti-solvent (e.g., diethyl ether or pentane).
Seal the outer vial and allow vapor diffusion to proceed undisturbed at 4 °C for 3–7 days. Causality: The slow diffusion rate of the anti-solvent is critical to prevent kinetic precipitation, promoting the thermodynamic growth of X-ray quality single crystals.
Select a suitable single crystal under a polarized light microscope and mount it on a MiTeGen loop using paratone oil.
Transfer the crystal to the diffractometer's cold stream. Data collection must be performed at 150 K to minimize thermal displacement parameters (ellipsoids) and resolve potential positional disorder across the metal sites[3].
Collect diffraction data using Cu Kα radiation (
λ=1.54180
Å)[3].
Process the data using the SHELX software suite integrated within the Olex2 interface[3].
Self-Validation Check: Validate the heavy atom (M-M) distances against the sum of their covalent radii. Ensure the final structural refinement yields
R1
and
wR2
values within acceptable crystallographic limits (< 5% and < 15%, respectively).
Workflow Visualization
Workflow for the synthesis, crystallization, and XRD validation of PNCA-metal complexes.
As a Senior Application Scientist, I have developed this comprehensive operational guide to address the specific logistical and safety requirements for handling and disposing of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have developed this comprehensive operational guide to address the specific logistical and safety requirements for handling and disposing of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid .
In drug development and advanced chemical synthesis, handling complex nitrogenous heterocyclic compounds requires more than basic compliance; it requires a deep understanding of the chemical causality behind the hazards. This guide provides a self-validating framework for laboratory safety, ensuring that your team understands why specific protocols are enforced, thereby building a culture of rigorous scientific integrity.
Chemical Causality & Hazard Profile
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid is a multi-ring heterocyclic compound containing both pyridine and 1,8-naphthyridine moieties. Understanding its structure is critical for predicting its behavior in waste streams:
Irritation & Toxicity Mechanism: The nitrogen heteroatoms in the pyridine and naphthyridine rings act as strong hydrogen bond acceptors and weak bases. Upon contact with mucous membranes, ocular tissues, or respiratory epithelium, they disrupt local cellular environments, leading to acute irritation (H315, H319, H335)[1]. Furthermore, structural analogs like pyridine are known to be harmful if absorbed through the skin or inhaled[2].
Environmental Persistence: Nitrogenous heterocycles are notoriously recalcitrant to standard biological wastewater treatment. The highly stable, electron-deficient aromatic ring systems resist microbial degradation. If discharged into the water supply, they persist and bioaccumulate, causing severe aquatic toxicity[3].
Regulatory Grounding: Under the EPA's Resource Conservation and Recovery Act (RCRA), nitrogenous heterocyclic wastes must be rigorously managed. Because these compounds cannot be neutralized via simple acid-base chemistry or biological degradation, high-temperature incineration is the only universally approved destruction method[4].
Quantitative Hazard Data & PPE Specifications
To ensure immediate operational safety, all quantitative hazard data and required Personal Protective Equipment (PPE) are summarized below.
Table 1: Hazard Classification & Operational PPE
Hazard Category
GHS Classification / Indicator
Causality & Required PPE / Engineering Control
Acute Toxicity
Harmful if swallowed/inhaled (H302, H332)
Control: Handle exclusively inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates[1].
Skin/Eye Irritation
Causes severe irritation (H315, H319)
PPE: Nitrile gloves (double-gloving recommended for solvent solutions), chemical splash goggles, and a fluid-resistant lab coat[2].
Aquatic Toxicity
Harmful to aquatic life (H402)
Control: Zero-drain disposal policy. All rinsate and solid waste must be captured in sealed secondary containment[2].
Flammability
Low (as a solid); High (if in solvent)
Control: Keep away from ignition sources. If dissolved in organic solvents (e.g., Methanol), store in a ventilated flammable storage cabinet[2].
Step-by-Step Disposal Workflows
The following self-validating protocol ensures that all generated waste is compliantly segregated, labeled, and destroyed.
Routine Laboratory Disposal Protocol
Determine the Physical State: Assess whether the waste is a dry solid (powder/crystals) or dissolved in a carrier solvent (e.g., DMSO, Methanol, or Dichloromethane).
Waste Segregation:
For Dry Solids: Carefully transfer the powder into a chemically compatible, sealable High-Density Polyethylene (HDPE) or PTFE-lined glass container.
For Liquid Solutions: Segregate based on the carrier solvent. If dissolved in a halogenated solvent (e.g., DCM), place it in the Halogenated Organic Waste carboy. If dissolved in DMSO or Methanol, place it in the Non-Halogenated Organic Waste carboy.
Causality Check: Never mix nitrogenous heterocycles with strong oxidizing waste streams, as this can trigger an exothermic reaction and off-gas toxic nitrogen oxides (
NOx
).
Labeling & Manifesting: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Toxic/Irritant: Contains 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid." Include the accumulation start date.
Transfer for Destruction: Transfer the sealed containers to your facility's central hazardous waste accumulation area. The waste must be manifested for EPA-Approved RCRA Incineration .
Causality Check: The incineration facility must be equipped with an afterburner and a flue gas scrubber to safely capture the
NOx
emissions generated during the combustion of the naphthyridine rings[2].
Mandatory Visualization: Disposal Decision Tree
Fig 1: Operational workflow for safe segregation and disposal of naphthyridine derivatives.
Accidental Release & Spill Response Protocol
In the event of a spill, immediate and calculated action is required to prevent aerosolization and environmental release.
Step-by-Step Spill Cleanup Methodology:
Evacuate & Isolate: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, ensure the room's HVAC system is functioning to dilute potential airborne particulates.
Don Emergency PPE: Upgrade PPE to include a particulate respirator (N95 or P100) if dry powder is spilled, alongside heavy-duty nitrile gloves and splash goggles[2].
Containment (Liquid Spills): Encircle the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.
Causality Check: Do not use combustible absorbents (like paper towels or sawdust) for large spills, as residual reactive chemicals in the lab could interact with the nitrogenous compound to create a fire hazard.
Collection (Solid Spills): Do not dry sweep, as this aerosolizes the toxic powder. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust before wiping it up[1].
Decontamination: Wash the affected surface with a mild alkaline detergent and water.
Causality Check: The carboxylic acid moiety on the molecule makes it slightly more soluble in mild alkaline solutions, ensuring complete chemical removal from laboratory surfaces. Collect all soapy rinsate as hazardous waste; absolutely no rinsate may be flushed down the drain[3].
References
Title: 40 CFR 302.4 -- Hazardous substances and reportable quantities
Source: eCFR (Electronic Code of Federal Regulations)
URL: [Link]
Title: Best Demonstrated Available Technology (BDAT) Background Document for Universal Standards
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]